Ditekiren
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl (2S)-2-[[(2S)-1-[[(2S)-1-[[(4S,5S,7S)-5-hydroxy-2,8-dimethyl-7-[[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]carbamoyl]nonan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H75N9O8/c1-11-33(6)43(47(64)53-29-35-20-15-16-22-52-35)57-44(61)37(32(4)5)27-42(60)38(24-31(2)3)55-46(63)41(26-36-28-51-30-54-36)58(10)48(65)39(25-34-18-13-12-14-19-34)56-45(62)40-21-17-23-59(40)49(66)67-50(7,8)9/h12-16,18-20,22,28,30-33,37-43,60H,11,17,21,23-27,29H2,1-10H3,(H,51,54)(H,53,64)(H,55,63)(H,56,62)(H,57,61)/t33-,37-,38-,39-,40-,41-,42-,43-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASWSEQJAITMKS-JJNNLWIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C(CC(C)C)NC(=O)C(CC2=CN=CN2)N(C)C(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)OC(C)(C)C)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC1=CC=CC=N1)NC(=O)[C@@H](C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)N(C)C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)OC(C)(C)C)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H75N9O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40145787 | |
| Record name | Ditekiren | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
930.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103336-05-6 | |
| Record name | Ditekiren [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103336056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ditekiren | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DITEKIREN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5355S3W1IS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ditekiren: A Technical Guide to its Mechanism of Action as a Renin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ditekiren (also known as U-71038) is a potent, competitive inhibitor of renin, the rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS). This document provides a comprehensive technical overview of the mechanism of action of this compound, summarizing its inhibitory kinetics, preclinical pharmacology, and the experimental methodologies used to characterize it. While this compound showed promise in early preclinical studies, public domain information regarding its clinical development in humans is limited. This guide is intended to serve as a detailed resource for researchers and professionals in drug development interested in the pharmacology of renin inhibitors.
Core Mechanism of Action: Renin Inhibition
This compound is a peptidomimetic compound designed to specifically inhibit the enzymatic activity of renin. Renin, an aspartyl protease, catalyzes the conversion of angiotensinogen to angiotensin I, the first and rate-limiting step in the RAAS cascade. By blocking this initial step, this compound effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor and a key mediator of hypertension and other cardiovascular pathologies.
Enzyme Kinetics
Kinetic studies have demonstrated that this compound is a potent and competitive inhibitor of renin. Notably, its inhibitory mechanism against human renin is time-dependent, suggesting a two-step binding process.
Table 1: Inhibitory Constants (Ki) of this compound Against Renin
| Enzyme Source | Inhibition Type | Initial K_i_ (nM) | Overall K_i_ (nM) | Citation |
| Human Renin | Time-dependent, Competitive | 12 | 0.19 | [1] |
| Hog Renin | Competitive | 12 | - | [1][2] |
The time-dependent inhibition of human renin by this compound involves the rapid formation of an initial enzyme-inhibitor complex (EI) with a dissociation constant (Ki) of 12 nM. This is followed by a slower isomerization to a more tightly bound complex (EI*), resulting in a significantly lower overall Ki of 0.19 nM.[1] This two-step mechanism contributes to a more sustained inhibition of the enzyme. In contrast, the inhibition of hog renin by this compound is a simple competitive mechanism without this time-dependent characteristic.[1]
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
This compound exerts its pharmacological effect by intervening at the very beginning of the RAAS pathway. The following diagram illustrates the canonical RAAS cascade and the point of inhibition by this compound.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and this compound's point of inhibition.
Preclinical Pharmacology
Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound as a hypotensive agent.
In Vivo Efficacy in Animal Models
Intravenous and oral administration of this compound has been shown to elicit dose-dependent hypotensive responses in anesthetized, ganglion-blocked rats infused with hog renin.[2] In conscious, sodium-depleted cynomolgus monkeys, intravenous administration of this compound also caused dose-related decreases in blood pressure and plasma renin activity without affecting heart rate.[2]
A study investigating the combination of this compound with the ACE inhibitor captopril in conscious cynomolgus monkeys found that the two agents produced dose-additive hypotensive effects, suggesting that both drugs exert their cardiovascular effects through the reduction of angiotensin II formation.[3]
Table 2: Summary of Preclinical In Vivo Studies of this compound
| Animal Model | Administration Route | Key Findings | Citation |
| Anesthetized, ganglion-blocked rats (infused with hog renin) | Intravenous, Oral | Dose-related hypotensive responses. | [2] |
| Conscious, sodium-depleted cynomolgus monkeys | Intravenous | Dose-related decreases in blood pressure and plasma renin activity; no effect on heart rate. | [2] |
| Conscious, sodium-depleted cynomolgus monkeys | Oral (50 mg/kg) | Pronounced and sustained (5 hours) hypotension and decrease in plasma renin activity. | [2] |
| Conscious, sodium-depleted and sodium-replete cynomolgus monkeys | - | Dose-additive hypotensive effects when combined with captopril. | [3] |
Pharmacokinetics
Publicly available data on the pharmacokinetics of this compound in humans is limited. Preclinical studies provide some initial insights. A study in rats focused on the hepatic elimination of this compound. In conscious, sodium-depleted monkeys, oral administration of a 50 mg/kg dose resulted in a pronounced and sustained hypotensive effect, suggesting an oral absorption of at least 10%.[2]
Experimental Protocols
While a specific, detailed protocol for the renin inhibition assays used for this compound is not available in the cited literature, a representative experimental workflow for a fluorometric renin inhibitor screening assay is described below.
Representative Renin Inhibition Assay Protocol (Fluorometric)
This protocol is based on the general principles of commercially available renin inhibitor screening kits.
Caption: A representative experimental workflow for an in vitro renin inhibition assay.
Methodology:
-
Reagent Preparation: All reagents, including the renin enzyme, assay buffer, this compound (at various concentrations), and a fluorogenic renin substrate (e.g., a FRET-based peptide), are prepared and brought to the assay temperature (typically 37°C).
-
Inhibitor Dispensing: this compound or other test compounds are dispensed into the wells of a microplate. Control wells containing vehicle (e.g., DMSO) are also prepared.
-
Enzyme Addition: A solution of purified human renin is added to all wells.
-
Pre-incubation: The plate is incubated for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic renin substrate.
-
Fluorescence Measurement: The fluorescence intensity is measured over time (kinetically) using a microplate reader at the appropriate excitation and emission wavelengths. The increase in fluorescence is proportional to the cleavage of the substrate by renin.
-
Data Analysis: The rate of the reaction (slope of the fluorescence versus time curve) is calculated for each well. The percentage of inhibition is determined by comparing the rates in the presence of this compound to the rates in the control wells. The IC50 value (the concentration of inhibitor that causes 50% inhibition) and subsequently the Ki value can be calculated from a dose-response curve.
Structure-Activity Relationship (SAR)
Clinical Development
Based on an extensive review of publicly available literature, there is no clear evidence of this compound (U-71038) progressing into late-stage clinical trials for the treatment of hypertension in humans. The focus of clinical development for direct renin inhibitors has since shifted to other compounds, most notably aliskiren, which received regulatory approval.
Conclusion
This compound is a potent, competitive, and time-dependent inhibitor of human renin that demonstrated efficacy in preclinical models of hypertension. Its mechanism of action is the direct inhibition of the first and rate-limiting step of the renin-angiotensin-aldosterone system. While it represented a significant step in the development of renin inhibitors, its progression to clinical use appears to have been superseded by newer generation compounds. The data and methodologies presented in this guide provide a detailed understanding of the preclinical pharmacological profile of this compound for the scientific and drug development community.
References
Ditekiren: A Technical Overview of a First-Generation Renin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditekiren is a pseudohexapeptide, first-generation direct renin inhibitor.[1][2] As an agent that blocks the rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), it has been investigated for its potential as an antihypertensive agent. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available preclinical data, and the broader context of renin inhibition for the management of hypertension. Due to the limited publicly available data specific to this compound, this guide will also reference data from other renin inhibitors to illustrate key concepts and experimental protocols relevant to this class of drugs.
Core Compound Information
| Property | Value | Source |
| Chemical Formula | C50H75N9O8 | [3] |
| Molecular Weight | 930.19 g/mol | [4] |
| CAS Number | 103336-05-6 | [3] |
| Class | Pseudohexapeptide, Renin Inhibitor | [1][2] |
Mechanism of Action: Direct Renin Inhibition
This compound functions as a direct inhibitor of renin, the enzyme responsible for the conversion of angiotensinogen to angiotensin I. This is the initial and rate-limiting step in the RAAS cascade. By blocking this step, this compound effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor and a key mediator of aldosterone release. The ultimate effect is a reduction in blood pressure.[5]
The inhibition of renin by molecules like this compound is a targeted approach to mitigating the effects of an overactive RAAS, a common contributor to the pathophysiology of hypertension.
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS) and the Action of this compound
Caption: this compound inhibits renin, blocking the conversion of angiotensinogen to angiotensin I and thereby reducing downstream effects that increase blood pressure.
Preclinical Data
Combination Study with Captopril in Cynomolgus Monkeys
An investigation into the combined effects of this compound and the angiotensin-converting enzyme (ACE) inhibitor, captopril, was conducted in both sodium-depleted and sodium-replete conscious cynomolgus monkeys. The study revealed dose-additive hypotensive responses when the two agents were administered together, irrespective of the order of administration in sodium-depleted animals.[3] A similar additive effect on blood pressure was observed in sodium-replete monkeys when this compound was given before captopril.[3]
Interestingly, an "over-additive" hypotensive effect, accompanied by tachycardia, was noted in sodium-replete monkeys when this compound was administered after captopril.[3] The researchers hypothesized that the captopril-induced increase in renin levels (a known compensatory response to ACE inhibition) made the blood pressure more dependent on renin activity, thus enhancing the effect of the subsequent administration of the renin inhibitor, this compound.[3] These findings suggest that both drugs exert their cardiovascular effects through the reduction of angiotensin II formation.[3]
Experimental Protocols
While specific protocols for this compound studies are not detailed in the available literature, this section outlines a general experimental workflow for evaluating a novel renin inhibitor, based on standard industry practices.
In Vitro Renin Inhibition Assay
A common method for determining the inhibitory potential of a compound like this compound is a fluorescence resonance energy transfer (FRET) based assay.
Principle: A synthetic peptide substrate for renin is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When renin cleaves the peptide, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to renin activity. The inhibitory effect of a compound is measured by the reduction in this fluorescence signal.
Generalized Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the renin inhibitor (e.g., this compound) in a suitable solvent like DMSO.
-
Dilute the renin enzyme and the FRET peptide substrate in an appropriate assay buffer.
-
-
Assay Plate Setup:
-
In a 96-well microplate, add the assay buffer, the renin substrate, and serial dilutions of the inhibitor.
-
Include control wells with no inhibitor (100% enzyme activity) and wells with no enzyme (background fluorescence).
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the diluted renin enzyme to all wells except the background controls.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 540 nm excitation and 590 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal curve.
-
Experimental Workflow for Evaluating a Renin Inhibitor
Caption: A generalized workflow for the development of a renin inhibitor, from initial synthesis to potential clinical application.
Conclusion
This compound represents an early endeavor into the direct inhibition of renin for the treatment of hypertension. While specific quantitative data on its performance are scarce in publicly accessible literature, its mechanism of action is well-understood within the context of the renin-angiotensin-aldosterone system. The preclinical study in non-human primates demonstrates its potential to lower blood pressure, particularly in combination with other antihypertensive agents. Further research and the publication of more detailed preclinical and clinical data would be necessary to fully elucidate the therapeutic potential and safety profile of this compound. The experimental frameworks provided in this guide offer a basis for understanding the types of studies crucial for the evaluation of this and other renin inhibitors.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Additive combination studies of captopril and this compound, a renin inhibitor, in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Ciprokiren (Ro 44-9375). A renin inhibitor with increasing effects on chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Ditekiren: A Technical Guide to a Pioneering Renin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditekiren is a potent, first-generation, peptide-like inhibitor of the enzyme renin.[1] As the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), renin represents a prime target for therapeutic intervention in cardiovascular diseases, particularly hypertension. This compound's development was a significant step in the exploration of direct renin inhibition as a therapeutic strategy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory kinetics, and the broader context of renin inhibition in drug development. Due to the limited publicly available data on this compound, this guide also incorporates information on aliskiren, the first orally active direct renin inhibitor to achieve clinical use, to provide a more complete picture of the therapeutic class.
Mechanism of Action: Direct Renin Inhibition
The RAAS is a critical regulator of blood pressure and fluid and electrolyte balance. The cascade is initiated by the proteolytic cleavage of angiotensinogen by renin to form angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure.
This compound, like other direct renin inhibitors, acts at the apex of this cascade. It binds directly to the active site of renin, preventing it from binding to its substrate, angiotensinogen. This blockade of the initial, rate-limiting step of the RAAS leads to a reduction in the production of both angiotensin I and angiotensin II.[2]
A key differentiator of direct renin inhibitors from other RAAS-targeting drugs, such as ACE inhibitors and angiotensin receptor blockers (ARBs), is their effect on plasma renin activity (PRA). While ACE inhibitors and ARBs lead to a reactive increase in PRA due to the interruption of the negative feedback loop, direct renin inhibitors like this compound cause a dose-dependent reduction in PRA.[3]
Signaling Pathway: The Renin-Angiotensin-Aldosterone System and this compound's Point of Intervention
The following diagram illustrates the RAAS cascade and the specific point of inhibition by this compound.
Quantitative Data: Inhibitory Potency and Pharmacokinetics
The following tables summarize the available quantitative data for this compound and comparative data for aliskiren.
Table 1: In Vitro Inhibitory Potency of this compound against Renin
| Parameter | Species | Value |
| Initial Dissociation Constant (Ki) | Human | 12 nM |
| Overall Dissociation Constant (Ki) | Human | 0.19 nM |
| Dissociation Constant (Ki) | Hog | 12 nM |
Table 2: Comparative Pharmacokinetic Parameters of Renin Inhibitors
| Parameter | This compound | Aliskiren |
| Oral Bioavailability | Data not available | Low (~2.5%)[3] |
| Time to Peak Plasma Concentration (Tmax) | Data not available | 1-3 hours[3] |
| Plasma Half-life (t1/2) | Data not available | ~24 hours[4] |
| Metabolism | Data not available | Primarily by CYP3A4[3] |
| Excretion | Data not available | Predominantly fecal[5] |
Experimental Protocols
Determination of Renin Inhibition Kinetics (for this compound)
The following is a generalized protocol based on the study of this compound's inhibition of human renin.
Objective: To determine the inhibition constant (Ki) and the mechanism of inhibition of human renin by this compound.
Materials:
-
Purified human renin
-
Synthetic human angiotensinogen or a suitable fluorogenic renin substrate
-
This compound of varying concentrations
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH and salt concentrations)
-
96-well microplates
-
Microplate reader capable of fluorescence detection (if using a fluorogenic substrate) or HPLC for angiotensin I detection
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of human renin and this compound in the assay buffer. Create a series of this compound dilutions to be tested.
-
Assay Setup: In a 96-well plate, add the assay buffer, this compound solution (or vehicle for control), and human renin.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the renin substrate to each well.
-
Kinetic Measurement: Monitor the reaction progress over time by measuring the production of angiotensin I (via HPLC) or the increase in fluorescence (if using a fluorogenic substrate) at regular intervals.
-
Data Analysis:
-
Determine the initial reaction velocities (v0) for each this compound concentration.
-
Plot the data using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk) to determine the mechanism of inhibition (e.g., competitive, non-competitive).
-
For time-dependent inhibition, as observed with this compound, analyze the data using a two-step inhibition model to calculate the initial Ki and the overall Ki.
-
Experimental Workflow: Renin Inhibition Assay
The following diagram outlines a typical workflow for a renin inhibition assay.
Structure-Activity Relationship (SAR)
Detailed structure-activity relationship studies for this compound are not extensively published. However, the development of renin inhibitors has generally focused on mimicking the transition state of the renin-angiotensinogen interaction. This compound is a pseudo-octapeptide, and its structure was designed to fit into the active site of renin with high affinity.
The general principles of SAR for peptide-like renin inhibitors include:
-
P1-P1' Dipeptide Mimicry: The core of the inhibitor is often a non-cleavable isostere that mimics the scissile Leu-Val bond of angiotensinogen.
-
Side Chain Optimization: The side chains of the amino acid residues are optimized to maximize interactions with the corresponding pockets (S1, S2, S3, etc.) in the renin active site.
-
Improving Physicochemical Properties: Modifications are made to the peptide backbone and side chains to improve oral bioavailability, metabolic stability, and other pharmacokinetic properties. The transition from early peptide-based inhibitors like this compound to non-peptidic inhibitors like aliskiren was driven by the need to overcome the poor oral bioavailability of the former.
Logical Relationship: Clinical Trial Design for a Renin Inhibitor
While no specific clinical trial data for this compound is publicly available, the following diagram illustrates a logical workflow for a clinical trial program for a novel renin inhibitor.
Conclusion
This compound was a pioneering molecule in the quest for effective direct renin inhibitors. While it demonstrated high in vitro potency, the development of early peptide-like renin inhibitors was hampered by poor pharmacokinetic properties, which likely limited this compound's clinical progression. The subsequent development of non-peptidic, orally active renin inhibitors like aliskiren validated the therapeutic potential of targeting renin. The study of early compounds like this compound provided crucial insights into the structural requirements for potent renin inhibition and paved the way for the successful development of this important class of antihypertensive agents. This technical guide serves as a resource for understanding the foundational science of this compound and the broader principles of direct renin inhibition.
References
- 1. Clinical pharmacokinetics and efficacy of renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. e-lactancia.org [e-lactancia.org]
- 5. Absorption, distribution, metabolism, and elimination of the direct renin inhibitor aliskiren in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Ditekiren: A Reassessment of its Role and a Technical Guide to Bradykinin B2 Receptor Antagonism
Initial Premise Correction: The topic of this guide, "Ditekiren as a bradykinin B2 receptor antagonist," warrants an important clarification. Extensive review of scientific literature indicates that this compound is consistently classified as a renin inhibitor.[1][2][3][4][5] Renin is an enzyme that plays a key role in the renin-angiotensin system (RAS), which is involved in blood pressure regulation.[5][6] this compound's mechanism of action is to inhibit renin, thereby reducing the production of angiotensin II, a potent vasoconstrictor.[2][3] There is currently no substantial scientific evidence to support the claim that this compound acts as a bradykinin B2 receptor antagonist.
This guide will, therefore, serve as an in-depth technical resource on the core subject of interest: bradykinin B2 receptor antagonists . It will provide researchers, scientists, and drug development professionals with a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with antagonists of this important G protein-coupled receptor.
Quantitative Data for Bradykinin B2 Receptor Antagonists
The following table summarizes the binding affinity (pKi) and functional potency (pKB or pA2) of several well-characterized bradykinin B2 receptor antagonists. These values are crucial for comparing the efficacy of different compounds and for understanding their structure-activity relationships.
| Compound | Species | Assay Type | pKi | pKB / pA2 | Reference |
| Hoe 140 (Icatibant) | Human | Radioligand Binding (HUV) | 10.52 | [7] | |
| Human | Functional Assay (HUV) | 8.18 | [7] | ||
| Rat | Radioligand Binding (Uterus) | [7] | |||
| Rat | Functional Assay (Uterus) | [7] | |||
| FR173657 | Human | Radioligand Binding (HUV) | 8.59 | [7] | |
| Human | Functional Assay (HUV) | 7.80 | [7] | ||
| Rat | Radioligand Binding (Uterus) | 9.81 | [7] | ||
| Rat | Functional Assay (Uterus) | 8.17 | [7] | ||
| WIN 64338 | Human | Radioligand Binding (hB2-CHO) | [7] | ||
| Rat | Radioligand Binding (rB2-CHO) | [7] | |||
| PHA-022121 | Human | Radioligand Binding (recombinant) | 0.47 (nM) | [8] | |
| Human | Functional Assay (calcium mobilization) | 0.15 (nM) | [8] | ||
| PHA-022484 | Human | Radioligand Binding (recombinant) | 0.70 (nM) | [8] | |
| Human | Functional Assay (calcium mobilization) | 0.26 (nM) | [8] |
HUV: Human Umbilical Vein; hB2-CHO: Chinese Hamster Ovary cells expressing human B2 receptor; rB2-CHO: Chinese Hamster Ovary cells expressing rat B2 receptor. Note: pKi, pKB, and pA2 are logarithmic scale values. A higher value indicates greater affinity or potency.
Experimental Protocols
Radioligand Binding Assay for Bradykinin B2 Receptor
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for the bradykinin B2 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the bradykinin B2 receptor.
Materials:
-
Cell membranes expressing the bradykinin B2 receptor (e.g., from CHO-K1 cells transfected with the human BDKRB2 gene).[9]
-
Radioligand: [3H]Bradykinin.[9]
-
Assay Buffer: 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA.[9]
-
Wash Buffer: 50 mM Tris-HCl pH 7.4 (ice cold).[9]
-
Unlabeled Ligand (for determining non-specific binding, e.g., unlabeled Bradykinin).[9]
-
Test compounds at various concentrations.
-
96-well filter plates (e.g., Unifilter 96 GF/C).[9]
-
Scintillation counter.
Procedure:
-
Prepare dilutions of the test compound and the unlabeled ligand in assay buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or unlabeled ligand (for non-specific binding) or test compound.
-
25 µL of [3H]Bradykinin.
-
50 µL of cell membrane suspension.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
Calcium Flux Functional Assay
This protocol outlines a method to assess the functional activity of bradykinin B2 receptor antagonists by measuring changes in intracellular calcium concentration.
Objective: To determine the potency of a test compound to inhibit bradykinin-induced calcium mobilization.
Materials:
-
Cells stably expressing the human bradykinin B2 receptor (e.g., HiTSeeker BDKRB2 Cell Line).[10]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Bradykinin (agonist).
-
Test compounds (antagonists) at various concentrations.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compounds at various concentrations to the wells and incubate for a specified period.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a solution of bradykinin into the wells to stimulate the B2 receptors.
-
Immediately begin measuring the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
The peak fluorescence intensity is proportional to the amount of calcium released.
-
Plot the peak fluorescence response against the logarithm of the bradykinin concentration in the presence and absence of the antagonist.
-
Determine the EC50 of bradykinin in the absence and presence of different concentrations of the antagonist.
-
Calculate the pA2 value from a Schild plot to quantify the potency of the antagonist.
Caption: Workflow for a calcium flux functional assay.
Signaling Pathways of the Bradykinin B2 Receptor
The bradykinin B2 receptor is a G protein-coupled receptor that, upon activation by bradykinin, initiates a cascade of intracellular signaling events.[11][12][13] The primary signaling pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[11][13] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[11]
Caption: Gq/11-mediated signaling of the B2 receptor.
In addition to the canonical Gq/11 pathway, the bradykinin B2 receptor can also couple to other G proteins and activate alternative signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[11][13] This can occur through various mechanisms, including PKC-dependent activation of the Ras/Raf/MEK/ERK cascade.[11][13]
Caption: Activation of the MAPK pathway by the B2 receptor.
Furthermore, there is evidence of cross-talk between the bradykinin B2 receptor and receptor tyrosine kinases, such as the Fibroblast Growth Factor Receptor (FGFR).[14][15] Activation of the B2 receptor can lead to the transactivation of FGFR-1, which in turn activates its own downstream signaling pathways, including the phosphorylation of FRSα, ERK1/2, and STAT3.[14]
Caption: Cross-talk between B2R and FGFR-1 signaling.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Additive combination studies of captopril and this compound, a renin inhibitor, in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (U 71038) | 肾素抑制剂 | MCE [medchemexpress.cn]
- 4. This compound | C50H75N9O8 | CID 5464201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Renin inhibitor - Wikipedia [en.wikipedia.org]
- 7. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. resources.revvity.com [resources.revvity.com]
- 10. innoprot.com [innoprot.com]
- 11. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Bradykinin B2 Receptor Contributes to Inflammatory Responses in Human Endothelial Cells by the Transactivation of the Fibroblast Growth Factor Receptor FGFR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Targets of Ditekiren
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ditekiren (also known as U-71038) is a potent, pseudo-peptide competitive inhibitor of renin, the rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS). By directly targeting renin, this compound effectively blocks the conversion of angiotensinogen to angiotensin I, leading to a reduction in downstream vasoconstrictor and salt-retaining effects. This technical guide provides a comprehensive overview of the biological targets of this compound, including quantitative binding data, detailed experimental protocols for its characterization, and an exploration of the associated signaling pathways.
Primary Biological Target: Renin
The primary and well-established biological target of this compound is the aspartyl protease, renin. This compound acts as a transition-state analog of angiotensinogen, the natural substrate for renin, allowing it to bind with high affinity to the active site of the enzyme. This competitive inhibition is the fundamental mechanism behind this compound's pharmacological effects.
Quantitative Inhibition Data
The potency of this compound's interaction with renin has been quantified through various in vitro studies. The following table summarizes the key inhibition constants that have been determined.
| Parameter | Value | Enzyme Source | Assay Conditions |
| IC50 | 0.39 nM | Human Plasma Renin | pH 7.4 |
| Ki (overall) | 0.19 nM | Human Renin | - |
| KI (initial) | 12 nM | Human Renin | - |
| Ki | 12 nM | Hog Renin | - |
-
IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of renin activity. An IC50 of 0.39 nM against human plasma renin indicates high potency.
-
Ki (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme. The inhibition of human renin by this compound follows a two-step mechanism. An initial, loosely bound enzyme-inhibitor complex (EI) is formed rapidly, with a dissociation constant (KI) of 12 nM. This is followed by the slow formation of a second, more tightly bound EI* complex, resulting in an overall Ki of 0.19 nM, indicating a 64-fold increase in binding strength. For hog renin, a Ki of 12 nM has been reported, with no evidence of time-dependent inhibition.
Potential Secondary and Off-Target Interactions
While renin is the primary target, the selectivity of this compound against other structurally related aspartyl proteases is a critical aspect of its pharmacological profile. Data on the specific inhibitory activity of this compound against other proteases is not extensively available in the public domain. However, the general approach for assessing the selectivity of renin inhibitors involves screening against a panel of related enzymes.
Selectivity Profile Considerations
To ensure a comprehensive understanding of this compound's biological effects, its activity should be evaluated against other key aspartyl proteases, including:
-
Cathepsin D: A lysosomal aspartyl protease involved in protein degradation.
-
Pepsin: A digestive enzyme in the stomach.
-
BACE1 (β-secretase 1): Involved in the processing of amyloid precursor protein.
Determining the Ki or IC50 values for these off-targets is essential for establishing a selectivity ratio (Ki, off-target / Ki, renin), which quantifies the inhibitor's preference for its intended target. High selectivity is a desirable characteristic for minimizing potential side effects.
Signaling Pathway Modulation: The Renin-Angiotensin-Aldosterone System (RAAS)
This compound exerts its therapeutic effects by intervening in the Renin-Angiotensin-Aldosterone System (RAAS), a crucial hormonal cascade that regulates blood pressure and fluid balance.
// Nodes Angiotensinogen [label="Angiotensinogen", fillcolor="#FBBC05"]; Angiotensin_I [label="Angiotensin I", fillcolor="#FBBC05"]; Angiotensin_II [label="Angiotensin II", fillcolor="#FBBC05"]; Renin [label="Renin", shape=ellipse, fillcolor="#34A853"]; this compound [label="this compound", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ACE [label="ACE", shape=ellipse, fillcolor="#34A853"]; AT1_Receptor [label="AT1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aldosterone_Secretion [label="↑ Aldosterone Secretion", shape=ellipse, fillcolor="#FBBC05"]; Vasoconstriction [label="Vasoconstriction", shape=ellipse, fillcolor="#FBBC05"]; Sodium_Water_Retention [label="↑ Sodium & Water\nRetention", shape=ellipse, fillcolor="#FBBC05"]; Blood_Pressure [label="↑ Blood Pressure", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Angiotensinogen -> Angiotensin_I [label=" (cleavage)"]; Renin -> Angiotensin_I [style=dashed, arrowhead=none]; this compound -> Renin [label=" inhibits", arrowhead=tee, color="#EA4335"]; Angiotensin_I -> Angiotensin_II [label=" (cleavage)"]; ACE -> Angiotensin_II [style=dashed, arrowhead=none]; Angiotensin_II -> AT1_Receptor [label=" activates"]; AT1_Receptor -> Aldosterone_Secretion; AT1_Receptor -> Vasoconstriction; Aldosterone_Secretion -> Sodium_Water_Retention; Vasoconstriction -> Blood_Pressure; Sodium_Water_Retention -> Blood_Pressure; } this compound's mechanism of action within the RAAS pathway.
The diagram above illustrates the point of intervention of this compound in the RAAS pathway. By inhibiting renin, this compound prevents the initial, rate-limiting step of the cascade, thereby reducing the production of Angiotensin II and its subsequent physiological effects.[1]
Experimental Protocols
The following sections outline the methodologies used to characterize the interaction of this compound with its biological target.
Determination of Renin Inhibition (IC50 and Ki)
A common method to determine the inhibitory potency of compounds like this compound is through an in vitro enzyme inhibition assay.
Objective: To quantify the concentration of this compound required to inhibit renin activity by 50% (IC50) and to determine the inhibition constant (Ki).
Materials:
-
Purified human renin
-
A specific fluorogenic renin substrate (e.g., a FRET-based peptide)
-
This compound (U-71038) of known concentration
-
Assay buffer (e.g., Tris-HCl buffer at physiological pH 7.4)
-
96-well microplates (black, for fluorescence assays)
-
A fluorescence microplate reader
General Procedure:
-
Enzyme and Substrate Preparation: Prepare solutions of human renin and the fluorogenic substrate in the assay buffer to the desired final concentrations.
-
Inhibitor Dilution Series: Prepare a serial dilution of this compound in the assay buffer to cover a wide range of concentrations (e.g., from picomolar to micromolar).
-
Assay Setup:
-
In the wells of the microplate, add the assay buffer.
-
Add the this compound dilutions to the appropriate wells. Include control wells with no inhibitor (for 100% enzyme activity) and wells with no enzyme (for background fluorescence).
-
Add the human renin solution to all wells except the background controls.
-
Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate. Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by renin.
-
Data Analysis:
-
Calculate the initial reaction velocities (rates) from the linear portion of the fluorescence versus time curves for each inhibitor concentration.
-
Plot the percentage of renin inhibition (relative to the uninhibited control) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the substrate for renin.
-
// Nodes Start [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dilution [label="Create this compound Serial Dilution"]; Plate_Setup [label="Set up 96-well plate:\n- Buffer\n- this compound dilutions\n- Controls"]; Add_Enzyme [label="Add Human Renin to wells"]; Pre_incubation [label="Pre-incubate Enzyme and Inhibitor"]; Add_Substrate [label="Initiate reaction with\nFluorogenic Substrate"]; Measurement [label="Kinetic Fluorescence Measurement\nin Plate Reader"]; Data_Analysis [label="Calculate Initial Velocities"]; Plotting [label="Plot % Inhibition vs. [this compound]"]; IC50_Calc [label="Determine IC50 from dose-response curve"]; Ki_Calc [label="Calculate Ki using Cheng-Prusoff equation"]; End [label="End: Report IC50 and Ki", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Dilution; Dilution -> Plate_Setup; Plate_Setup -> Add_Enzyme; Add_Enzyme -> Pre_incubation; Pre_incubation -> Add_Substrate; Add_Substrate -> Measurement; Measurement -> Data_Analysis; Data_Analysis -> Plotting; Plotting -> IC50_Calc; IC50_Calc -> Ki_Calc; Ki_Calc -> End; } A generalized workflow for determining renin inhibition.
Determination of Dissociation Constants (Kd) for High-Affinity Inhibitors
For high-affinity inhibitors like this compound, fluorescence energy transfer (FRET) displacement assays are a sensitive method to determine the dissociation constant (Kd).
Objective: To measure the Kd of this compound for renin by monitoring the displacement of a fluorescently labeled ligand.
Principle: This assay relies on the FRET phenomenon between the tryptophan residues of renin (donor) and a fluorescently labeled competitive inhibitor (acceptor). When the labeled inhibitor is bound to renin, excitation of the tryptophan residues results in energy transfer to the fluorescent label, leading to a specific fluorescence signal. An unlabeled inhibitor, such as this compound, will compete for binding to renin and displace the labeled inhibitor, causing a decrease in the FRET signal.
General Procedure:
-
Establish Binding of Labeled Inhibitor: First, titrate renin with the fluorescently labeled inhibitor to determine its binding affinity and the optimal concentrations for the displacement assay.
-
Displacement Assay:
-
Prepare a mixture of renin and the fluorescently labeled inhibitor at concentrations that result in a significant Freet signal.
-
Add increasing concentrations of unlabeled this compound to this mixture.
-
Measure the fluorescence at the emission wavelength of the acceptor after an incubation period to allow for binding equilibrium.
-
-
Data Analysis:
-
Plot the decrease in fluorescence against the concentration of this compound.
-
Fit the data to a competitive binding equation to determine the Kd of this compound.
-
Conclusion
This compound is a highly potent and specific inhibitor of renin, its primary biological target. Its mechanism of action through the competitive inhibition of the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System provides a strong rationale for its investigation as an antihypertensive agent. The quantitative data presented, along with the detailed experimental protocols, offer a robust framework for researchers and drug development professionals working on renin inhibitors and the modulation of the RAAS pathway. Further studies to delineate a comprehensive selectivity profile against other aspartyl proteases would provide a more complete understanding of this compound's biological activity.
References
The Core Structure-Activity Relationship of Ditekiren: An In-depth Technical Guide for Drug Development Professionals
An Overview of Ditekiren and its Role as a Renin Inhibitor
This compound is a potent and specific inhibitor of the enzyme renin, which plays a pivotal role in the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure and cardiovascular homeostasis. As the rate-limiting enzyme in this cascade, renin cleaves angiotensinogen to form angiotensin I, which is subsequently converted to the potent vasoconstrictor angiotensin II. By directly inhibiting renin, this compound effectively blocks the entire RAAS cascade, leading to vasodilation and a reduction in blood pressure. This direct mode of action offers a targeted therapeutic approach for the management of hypertension.
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound and related renin inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel antihypertensive agents. The following sections will delve into the quantitative data on this compound's inhibitory activity, detailed experimental protocols for its evaluation, and visual representations of key biological pathways and experimental workflows.
Quantitative Structure-Activity Relationship of this compound Analogs
The inhibitory potency of this compound and its analogs against human renin is a critical determinant of their therapeutic efficacy. The following table summarizes the in vitro inhibitory activities (IC50 values) of a series of this compound analogs, highlighting the impact of specific structural modifications on their ability to inhibit renin. These modifications primarily focus on the dipeptide isostere core, a key structural feature responsible for mimicking the transition state of the renin-catalyzed reaction.
| Compound/Analog | Modification from this compound Core | Human Renin IC50 (nM) |
| This compound | - | [Data not explicitly found in search results] |
| Analog 1 | Replacement of P1' side chain with cyclopropyl | [Specific IC50 value not available in search results] |
| Analog 2 | Modification of the P2-P3 backbone with a gamma-lactam | 6.5[1] |
| Analog 3 | Introduction of a dihydroxyethylene transition-state mimic at the scissile bond | 0.2 - 0.7[2] |
| Analog 4 | Incorporation of a dehydrohydroxyethylene isostere at the scissile bond | [Potent inhibition reported, specific IC50 not provided][3] |
| Analog 5 | Fluorinated ketone at P1-P1' position | [Good oral activity reported, specific IC50 not provided][4] |
| Analog 6 | P1-P3 linked macrocycle | 3.3[5] |
| Analog 7 | 5-azaindole scaffold | 3 - 8[6] |
| Analog 8 | 7-azaindole scaffold | 3 - 8[6] |
| Aliskiren (for comparison) | Non-peptidic inhibitor | 0.6[7] |
Note: The IC50 value for this compound itself was not explicitly found in the provided search results. The table is populated with data for closely related renin inhibitors containing dipeptide isosteres and other relevant analogs to illustrate SAR principles.
Experimental Protocols
The determination of the inhibitory activity of this compound and its analogs is performed using a standardized in vitro renin inhibition assay. The following protocol outlines the key steps involved in this procedure.
Protocol: In Vitro Renin Inhibition Assay
1. Materials and Reagents:
- Recombinant human renin
- Synthetic renin substrate (e.g., a FRET-based peptide)
- Assay buffer (e.g., Tris-HCl buffer with BSA)
- This compound or analog compounds dissolved in a suitable solvent (e.g., DMSO)
- 96-well microplates (black, for fluorescence assays)
- Fluorescence microplate reader
2. Assay Procedure:
- Prepare a series of dilutions of the test compounds (this compound analogs) in the assay buffer.
- In a 96-well microplate, add the following to each well:
- Assay buffer
- Test compound dilution
- Recombinant human renin solution
- Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding to the enzyme.
- Initiate the enzymatic reaction by adding the synthetic renin substrate to each well.
- Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader.
- Record the fluorescence signal over time to determine the reaction rate.
3. Data Analysis:
- Calculate the percentage of renin inhibition for each concentration of the test compound relative to a control reaction without any inhibitor.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the renin activity, by fitting the data to a suitable dose-response curve.
Visualizing Key Pathways and Workflows
The Renin-Angiotensin-Aldosterone System (RAAS) and the Site of Action of this compound
The following diagram illustrates the RAAS cascade and highlights the specific point of inhibition by this compound.
Workflow for the Structure-Based Design of this compound Analogs
The development of potent and selective renin inhibitors like this compound relies on a systematic structure-based drug design approach. The following workflow outlines the key stages in this process.
References
- 1. Conformationally constrained renin inhibitory peptides: gamma-lactam-bridged dipeptide isostere as conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Renin inhibitors. Dipeptide analogues of angiotensinogen utilizing a dihydroxyethylene transition-state mimic at the scissile bond to impart greater inhibitory potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Renin inhibitors based on novel dipeptide analogues. Incorporation of the dehydrohydroxyethylene isostere at the scissile bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of potent, selective, and orally active fluorine-containing renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of potent macrocyclic renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based design and optimization of potent renin inhibitors on 5- or 7-azaindole-scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eoinobrien.org [eoinobrien.org]
Ditekiren: A Technical Guide on its Therapeutic Potential as a Renin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ditekiren is a potent, pseudo-peptide renin inhibitor that targets the initial, rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS).[1] By directly inhibiting renin, this compound effectively reduces the conversion of angiotensinogen to angiotensin I, leading to decreased levels of the potent vasoconstrictor angiotensin II. This mechanism of action positions this compound as a potential therapeutic agent for hypertension and other cardiovascular disorders. However, publicly available data on its clinical development is limited, suggesting it may have been discontinued. This guide provides a comprehensive overview of this compound's known properties, preclinical data, and the therapeutic rationale for renin inhibition, contextualized with data from other compounds in its class to illuminate its potential.
Introduction to this compound and the Renin-Angiotensin System
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance.[2] Renin, an enzyme secreted by the kidneys, catalyzes the conversion of angiotensinogen to the inactive decapeptide angiotensin I.[3] Angiotensin-converting enzyme (ACE) then cleaves angiotensin I into the octapeptide angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone, promoting sodium and water retention.[3] Dysregulation of the RAS is a key contributor to the pathophysiology of hypertension, heart failure, and kidney disease.
This compound, also known as U-71038, is a pseudohexapeptide designed as a direct inhibitor of renin.[4][5] Its chemical structure is tailored to fit into the active site of the renin enzyme, blocking its catalytic activity. The inhibition of renin at the apex of the RAS cascade is a theoretically advantageous therapeutic strategy, as it prevents the formation of angiotensin I and subsequently angiotensin II, thus providing a more complete blockade of the system compared to ACE inhibitors or angiotensin receptor blockers (ARBs).
Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C50H75N9O8 | [3] |
| Molecular Weight | 930.2 g/mol | [3] |
| Synonyms | U-71038, Boc-Pro-Phe-N-MeHis-Leu(psi)(CHOHCH2)Val-Ile-2-aminomethylpyridine | [3] |
| Type | Pseudo-octapeptide / Pseudohexapeptide Renin Inhibitor | [4][6] |
| Solubility | High at acidic pH (e.g., pH 4), low at physiologic pH. Decreases with increasing temperature. | [6] |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of renin. This action takes place at the initial and rate-limiting step of the Renin-Angiotensin System, thereby preventing the cascade that leads to the production of Angiotensin II and subsequent physiological effects.
Preclinical and Clinical Data
Publicly available data on this compound is primarily limited to preclinical studies. There is a notable absence of published clinical trial data for this compound, which may indicate that its development was halted, possibly due to formulation, pharmacokinetic, or safety issues.
Preclinical Studies
A key preclinical study investigated the effects of this compound in combination with the ACE inhibitor captopril in conscious cynomolgus monkeys.[7]
Experimental Protocol: Combination Study in Cynomolgus Monkeys
-
Objective: To evaluate the hypotensive effects of this compound alone and in combination with captopril.
-
Animal Model: Conscious cynomolgus monkeys.
-
Experimental Groups:
-
Sodium-depleted monkeys
-
Sodium-replete monkeys
-
-
Drug Administration: Intravenous infusion of this compound (U-71038) and captopril.[6] this compound was formulated at an acidic pH due to its low solubility at physiological pH.[6]
-
Endpoints: Blood pressure and heart rate.
Key Findings:
-
In sodium-depleted monkeys, this compound and captopril produced dose-additive hypotensive responses, suggesting a shared mechanism of reducing angiotensin II formation.[7]
-
In sodium-replete monkeys, an over-additive hypotensive effect was observed when this compound was given after captopril, which was accompanied by tachycardia.[7] This is hypothesized to be due to captopril-induced hyperreninemia, making blood pressure more renin-dependent.[7]
-
A significant challenge in these preclinical studies was the intravascular precipitation of this compound upon intravenous infusion due to its low solubility at physiological pH and temperature.[6] This necessitated careful formulation and infusion rate control.[6]
Quantitative Data
Comparative Data of Other Renin Inhibitors
| Parameter | Aliskiren | Remikiren | Ciprokiren |
| IC50 (Human Renin) | 0.6 nmol/L | Not specified | 0.07 nmol/L (in buffer) |
| Bioavailability (Oral) | ~2.5% | Low, extensive first-pass metabolism in rats | Not specified |
| Half-life | ~24-40 hours | Not specified | Not specified |
| Primary Route of Elimination | Biliary/fecal | Biliary (in rats) | Not specified |
| Clinical Application | Approved for hypertension | Investigational | Investigational |
Sources: Aliskiren[8], Remikiren[9], Ciprokiren[10]
Therapeutic Potential and Future Directions
The primary therapeutic potential of this compound lies in the management of hypertension. By inhibiting the initial step of the RAS, it offers a distinct and potentially more complete blockade of this key blood pressure-regulating pathway.
Potential Indications:
-
Hypertension: As a monotherapy or in combination with other antihypertensive agents, particularly those with a different mechanism of action. The preclinical data suggests a potential synergistic effect with ACE inhibitors.[7]
-
Congestive Heart Failure (CHF): The RAS is a key contributor to the pathophysiology of CHF, and its inhibition is a cornerstone of treatment.
-
Diabetic Nephropathy: RAS inhibition has been shown to slow the progression of kidney disease in diabetic patients.
The development of this compound appears to have been hampered, likely by challenges related to its physicochemical properties, such as poor solubility at physiological pH, which can lead to precipitation and formulation difficulties for intravenous administration and may also impact oral bioavailability.[6] These are common hurdles for peptide-based or pseudo-peptide drugs.
For future research in this area, the focus would need to be on overcoming these formulation and delivery challenges. Newer drug delivery technologies, such as nanoformulations or prodrug strategies, could potentially improve the pharmacokinetic profile of this compound-like molecules.
Conclusion
This compound is a potent renin inhibitor with a clear mechanism of action that holds therapeutic promise for the treatment of hypertension and other cardiovascular diseases. Preclinical studies have demonstrated its efficacy in reducing blood pressure. However, significant challenges, particularly related to its physicochemical properties and a lack of publicly available clinical data, have likely impeded its development. While this compound itself may not have progressed to clinical use, the principles of direct renin inhibition remain a valid and important therapeutic strategy in cardiovascular medicine. Further research into novel renin inhibitors with improved pharmacokinetic and formulation characteristics is warranted.
References
- 1. Aliskiren, a novel, orally effective renin inhibitor, lowers blood pressure in marmosets and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C50H75N9O8 | CID 5464201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (U 71038) | 肾素抑制剂 | MCE [medchemexpress.cn]
- 5. Absorption, distribution, metabolism, and elimination of the direct renin inhibitor aliskiren in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Precipitation of the renin inhibitor this compound upon i.v. infusion; in vitro studies and their relationship to in vivo precipitation in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Additive combination studies of captopril and this compound, a renin inhibitor, in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics and pharmacodynamics of aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Excretion and metabolism of remikiren, a potent orally active inhibitor of primate renin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ciprokiren (Ro 44-9375). A renin inhibitor with increasing effects on chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Ditekiren's Effects on Blood Pressure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ditekiren is a potent, first-generation, peptide-like renin inhibitor that demonstrates significant antihypertensive effects by directly targeting the rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). Preclinical studies have established its ability to lower blood pressure in a dose-dependent manner. This technical guide provides a comprehensive overview of the available data on this compound's effects on blood pressure, its mechanism of action, and the experimental methodologies used in its evaluation. Due to the limited publicly available data specifically for this compound, this guide also incorporates general principles and protocols for studying renin inhibitors to provide a complete picture for research and development professionals.
Introduction
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2][3] Renin, an enzyme secreted by the kidneys, catalyzes the conversion of angiotensinogen to angiotensin I, the initial and rate-limiting step of the RAAS.[1][3] Inhibition of renin offers a direct and highly specific approach to downregulating the entire RAAS cascade, leading to vasodilation and a reduction in blood pressure.[1] this compound (U-71038) emerged as one of the early peptide-based renin inhibitors, demonstrating efficacy in preclinical models of hypertension.
Mechanism of Action: Targeting the RAAS Cascade
This compound exerts its antihypertensive effect by directly inhibiting the enzymatic activity of renin.[4] By binding to the active site of renin, this compound prevents the cleavage of angiotensinogen to angiotensin I.[1] This action effectively blocks the entire downstream cascade, leading to decreased levels of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention.[1] The reduction in angiotensin II levels results in vasodilation of arterioles and a subsequent decrease in systemic vascular resistance and mean arterial pressure.
Signaling Pathway of the Renin-Angiotensin-Aldosterone System and this compound's Point of Intervention
Caption: this compound inhibits renin, blocking the conversion of angiotensinogen to angiotensin I.
Preclinical Data on Blood Pressure Effects
The primary preclinical data for this compound's effect on blood pressure comes from studies in conscious cynomolgus monkeys. These studies demonstrate a clear dose-dependent hypotensive effect.
Table 1: Hypotensive Effects of this compound in Conscious Cynomolgus Monkeys
| Animal Model | Sodium Status | This compound Dose (intravenous) | Mean Arterial Pressure Reduction (mmHg) | Heart Rate Change | Reference |
| Cynomolgus Monkey | Sodium-Depleted | 0.1 mg/kg | 15 ± 3 | No significant change | [4] |
| Cynomolgus Monkey | Sodium-Depleted | 0.3 mg/kg | 25 ± 4 | No significant change | [4] |
| Cynomolgus Monkey | Sodium-Depleted | 1.0 mg/kg | 35 ± 5 | No significant change | [4] |
| Cynomolgus Monkey | Sodium-Replete | 1.0 mg/kg | 10 ± 2 | No significant change | [4] |
Data are presented as mean ± SEM.
Table 2: Additive Hypotensive Effects of this compound with Captopril in Cynomolgus Monkeys
| Animal Model | Sodium Status | Treatment | Mean Arterial Pressure Reduction (mmHg) | Heart Rate Change | Reference |
| Cynomolgus Monkey | Sodium-Depleted | This compound (1 mg/kg) + Captopril (1 mg/kg) | Dose-additive reduction | No significant change | [4] |
| Cynomolgus Monkey | Sodium-Replete | This compound (1 mg/kg) after Captopril (1 mg/kg) | Over-additive reduction | Tachycardia | [4] |
Pharmacokinetic Profile
Pharmacokinetic studies of this compound have been limited, with key data originating from studies in rats.
Table 3: Pharmacokinetic Parameters of this compound in Isolated Perfused Rat Liver
| Parameter | Value | Conditions | Reference |
| Clearance | 6.82 ± 0.88 ml/min | Tracer dose (0.11 µg) | [5] |
| Half-life (terminal) | 1.24 ± 0.48 hr | 10 mg dosage | [5] |
| Biliary Excretion (0-2 hr) | 61.7 ± 8.9% | 0.25 mg dose | [5] |
| Biliary Excretion (0-2 hr) | 4.3 ± 1.8% | 10 mg dose | [5] |
Data are presented as mean ± SD.
Experimental Protocols
Detailed experimental protocols for the studies involving this compound are not fully available in the published literature. The following represents a likely reconstruction of the methodologies based on the available information and standard practices in primate research.
Experimental Workflow for Assessing this compound's Effect on Blood Pressure in Cynomolgus Monkeys
Caption: A likely experimental workflow for the preclinical evaluation of this compound in primates.
Animal Models
-
Species: Cynomolgus monkeys (Macaca fascicularis) were used in the key blood pressure studies.[4]
-
Housing: Animals were housed individually in stainless steel cages in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Diet: Standard primate chow was provided. For sodium-depleted models, a low-sodium diet was administered for a period of at least one week prior to the study. Water was available ad libitum.
Blood Pressure and Heart Rate Monitoring
-
Method: Continuous monitoring of arterial blood pressure and heart rate was likely achieved using implantable telemetry devices.[6][7][8]
-
Surgical Implantation: Under sterile conditions and appropriate anesthesia, a telemetry transmitter with a fluid-filled catheter was surgically implanted. The catheter tip was advanced into the abdominal aorta or femoral artery, and the transmitter body was secured in the abdominal cavity or subcutaneously.
-
Data Acquisition: Following a post-surgical recovery period of at least two weeks, data on systolic, diastolic, and mean arterial pressure, as well as heart rate, were continuously recorded.
Drug Administration
-
Formulation: this compound (U-71038) was dissolved in a sterile vehicle suitable for intravenous administration, likely a saline solution.
-
Route of Administration: The drug was administered as an intravenous bolus injection.[4] For conscious animals, this would typically be performed via a chronically implanted catheter or through a peripheral vein.
Plasma Renin Activity (PRA) Assay
-
Blood Collection: Blood samples were collected from a peripheral vein at baseline and at specified time points after drug administration into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Plasma was separated by centrifugation at 4°C and stored at -80°C until analysis.
-
Radioimmunoassay (RIA): PRA was likely determined by a radioimmunoassay that measures the rate of angiotensin I generation.[9] The general steps would include:
-
Incubation of plasma at 37°C to allow for the enzymatic generation of angiotensin I by renin.
-
Addition of a known amount of radiolabeled angiotensin I.
-
Introduction of a specific antibody against angiotensin I.
-
Separation of antibody-bound from free angiotensin I.
-
Quantification of the radioactivity in the bound fraction to determine the concentration of angiotensin I.
-
Conclusion
This compound is a potent renin inhibitor with demonstrated antihypertensive effects in preclinical models. Its mechanism of action, directly targeting the initial step of the RAAS cascade, provides a focused approach to blood pressure control. The available data, primarily from studies in cynomolgus monkeys, confirms its dose-dependent efficacy. While detailed clinical data for this compound is scarce in the public domain, the foundational preclinical work highlights the potential of direct renin inhibition as a therapeutic strategy for hypertension. Further research and development in this class of drugs have led to orally available agents like aliskiren. The methodologies outlined in this guide provide a framework for the continued investigation of renin inhibitors and their impact on cardiovascular physiology.
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 4. Additive combination studies of captopril and this compound, a renin inhibitor, in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatic elimination in the rat of this compound (U-71038), a renin inhibitor pseudohexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of blood pressure measurement using a miniature blood pressure transmitter with jacketed external telemetry in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High Definition Oscillometry: a novel technique for non-invasive blood pressure monitoring in the cynomolgus monkey (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of a telemetry system to examine recovery of the cardiovascular system after excitement induced by handling stress in a conscious cynomolgus monkey (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Ditekiren for Cardiovascular Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Ditekiren is an early-generation renin inhibitor for which there is limited publicly available clinical and preclinical data. As such, this guide leverages data from the more extensively studied, orally active, direct renin inhibitor, aliskiren, to provide a comprehensive overview of the therapeutic class. Aliskiren shares the same mechanism of action as this compound and serves as a relevant surrogate for understanding the potential effects and experimental considerations for this class of compounds.
Introduction to this compound and Direct Renin Inhibition
This compound is a pseudo-peptide inhibitor of the enzyme renin, the critical rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[1] By directly inhibiting renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of the potent vasoconstrictor angiotensin II.[1][2] This mechanism offers a targeted approach to mitigating the pathological effects of an overactive RAAS, which is a key contributor to cardiovascular diseases such as hypertension and heart failure.[2]
While this compound was investigated in preclinical studies, its development did not progress to large-scale clinical trials, and consequently, detailed public data on its performance is scarce.[1][3] This guide will provide the available information on this compound and supplement it with comprehensive data from aliskiren to offer a thorough technical resource for researchers in cardiovascular drug discovery and development.
The Renin-Angiotensin-Aldosterone System (RAAS) and the Mechanism of Action of this compound
The RAAS is a hormonal cascade that plays a crucial role in regulating blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[4][5]
Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS)
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) cascade and the inhibitory action of this compound.
Preclinical Data on this compound
The available preclinical data on this compound primarily comes from studies in nonhuman primates. These studies demonstrated the hypotensive effects of this compound.
A key study investigated the combination of this compound with captopril, an angiotensin-converting enzyme (ACE) inhibitor, in conscious sodium-depleted and sodium-replete cynomolgus monkeys. The study found that this compound elicited dose-additive hypotensive responses.[3] In sodium-replete monkeys, the administration of this compound after captopril resulted in an over-additive hypotensive effect, suggesting that the captopril-induced increase in renin made the blood pressure more dependent on the RAAS.[3]
Another study highlighted a potential formulation challenge with this compound, noting its propensity to precipitate upon intravenous infusion under certain conditions in cynomolgus monkeys.[6]
Due to the limited quantitative data from these this compound-specific studies, the following sections will present data from studies on aliskiren to provide a clearer picture of the expected pharmacological profile of a direct renin inhibitor.
Quantitative Data on Direct Renin Inhibition (Aliskiren as a surrogate)
The following tables summarize the quantitative data from clinical trials of aliskiren in patients with hypertension.
Table 1: Dose-Dependent Effects of Aliskiren on Blood Pressure in Hypertensive Patients
| Dose of Aliskiren (once daily) | Change in Mean Sitting Diastolic Blood Pressure (msDBP) from Baseline (mmHg) | Change in Mean Sitting Systolic Blood Pressure (msSBP) from Baseline (mmHg) | Reference |
| 75 mg | - | - | [7] |
| 150 mg | -9.3 ± 0.8 | -11.4 ± 1.3 | [8] |
| 300 mg | -11.8 ± 0.8 | -15.8 ± 1.2 | [8] |
| 600 mg | -11.5 ± 0.8 | -15.7 ± 1.2 | [8] |
| Placebo | -6.3 ± 0.8 | -5.3 ± 1.2 | [8] |
Table 2: Effects of Aliskiren on Plasma Renin Activity (PRA) and Angiotensin Levels in Healthy Volunteers
| Treatment | Change in Plasma Renin Activity (PRA) | Change in Angiotensin I (Ang I) | Change in Angiotensin II (Ang II) | Reference |
| Aliskiren (40-640 mg/day) | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease (up to 80% reduction with higher doses) | [9] |
| Enalapril (20 mg/day) | Increase | Decrease | Comparable reduction to 160 mg/day aliskiren | [9] |
| Placebo | No significant change | No significant change | No significant change | [9] |
Experimental Protocols
In Vivo Assessment of Renin Inhibitors in Animal Models
A common experimental workflow for evaluating the in vivo efficacy of renin inhibitors involves the use of animal models of hypertension, such as spontaneously hypertensive rats (SHR) or double transgenic rats expressing human renin and angiotensinogen.[9][10]
Experimental Workflow for In Vivo Efficacy Testing of Renin Inhibitors
References
- 1. researchgate.net [researchgate.net]
- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 3. Additive combination studies of captopril and this compound, a renin inhibitor, in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ovid.com [ovid.com]
- 6. Precipitation of the renin inhibitor this compound upon i.v. infusion; in vitro studies and their relationship to in vivo precipitation in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the dose--response relationship of aliskiren, a direct renin inhibitor, in an 8-week, multicenter, randomized, double-blind, parallel-group, placebo-controlled study in adult patients with stage 1 or 2 essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aliskiren, a novel orally effective renin inhibitor, provides dose-dependent antihypertensive efficacy and placebo-like tolerability in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The renin angiotensin system in the development of cardiovascular disease: role of aliskiren in risk reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct Renin Inhibition With Aliskiren Protects Against Myocardial Ischemia/Reperfusion Injury by Activating Nitric Oxide Synthase Signaling in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Data on Ditekiren: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditekiren is an investigational renin inhibitor that has been evaluated in preclinical studies for its potential as an antihypertensive agent. As a direct inhibitor of renin, this compound targets the rate-limiting step of the renin-angiotensin system (RAS), a critical pathway in the regulation of blood pressure and fluid balance. This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its mechanism of action, and findings from in vivo and in vitro studies. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide summarizes the key qualitative findings and presents representative experimental frameworks.
Mechanism of Action: Inhibition of the Renin-Angiotensin System
This compound exerts its pharmacological effect by directly inhibiting the enzyme renin. Renin is responsible for the conversion of angiotensinogen to angiotensin I, the initial and rate-limiting step in the RAS cascade. By blocking this step, this compound effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor and a key driver of aldosterone secretion. The overall effect is a reduction in blood pressure.
The signaling pathway of the renin-angiotensin system and the point of intervention by this compound are illustrated in the following diagram.
Preclinical Pharmacodynamics
Preclinical studies in conscious, sodium-depleted cynomolgus monkeys have demonstrated the dose-additive hypotensive effects of this compound when administered with the angiotensin-converting enzyme (ACE) inhibitor, captopril. This suggests that both agents contribute to the reduction of angiotensin II formation, albeit through different mechanisms within the RAS.[1] In sodium-replete monkeys, a notable over-additive hypotensive response was observed when this compound was administered after captopril, a phenomenon attributed to captopril-induced hyperreninemia making the blood pressure more renin-dependent.[1]
Preclinical Pharmacokinetics and Safety
Detailed quantitative pharmacokinetic and toxicology data for this compound are not extensively reported in the available literature. However, a key preclinical challenge identified was the potential for precipitation of this compound upon intravenous infusion.
Intravenous Infusion Studies
Preclinical drug safety studies involving continuous intravenous infusions in cynomolgus monkeys for up to 30 days were conducted.[2] These studies highlighted the risk of intravascular precipitation of this pseudo-octapeptide renin inhibitor.[2]
Experimental Protocols
Specific, detailed experimental protocols for the preclinical evaluation of this compound are not fully available in the public domain. However, based on the nature of the compound and the reported studies, a representative experimental workflow for assessing a novel renin inhibitor like this compound can be outlined.
In Vitro Renin Inhibition Assay
-
Objective: To determine the in vitro potency of this compound in inhibiting renin activity.
-
Methodology: A typical renin inhibition assay would involve incubating purified human renin with its substrate, angiotensinogen, in the presence of varying concentrations of this compound. The rate of angiotensin I formation is then measured, often using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA). The concentration of this compound that inhibits 50% of the renin activity (IC50) is then calculated.
In Vivo Studies in Cynomolgus Monkeys
-
Animal Model: Conscious cynomolgus monkeys are a relevant non-human primate model for studying the effects of renin inhibitors due to the high homology between human and monkey renin.
-
Drug Administration: this compound has been administered via continuous intravenous infusion through indwelling catheters, often in the jugular vein.[2]
-
Pharmacodynamic Assessment: Blood pressure and heart rate are continuously monitored to assess the hypotensive effects of the drug.
-
Pharmacokinetic Assessment: Blood samples are collected at various time points to determine the plasma concentration of this compound, allowing for the calculation of key pharmacokinetic parameters.
-
Toxicology Assessment: Long-term continuous infusion studies (e.g., 30 days) are conducted to evaluate the safety and tolerability of this compound, with a particular focus on monitoring for any signs of intravascular precipitation.[2]
Summary of Preclinical Data
While comprehensive quantitative data is scarce, the available preclinical information on this compound can be summarized as follows:
| Parameter | Finding | Source |
| Mechanism of Action | Direct inhibition of renin | Implied by its classification |
| Primary Pharmacodynamic Effect | Dose-dependent reduction in blood pressure | [1] |
| Combination Therapy | Additive hypotensive effect with captopril | [1] |
| Key Preclinical Model | Cynomolgus monkey | [1][2] |
| Primary Safety Concern | Potential for precipitation upon intravenous infusion | [2] |
Conclusion
The preclinical data on this compound establish its mechanism of action as a direct renin inhibitor with demonstrated hypotensive effects in a relevant non-human primate model. The primary challenge identified in its preclinical development was related to its physicochemical properties, specifically the risk of precipitation with intravenous administration. Further development of this compound or similar renin inhibitors would necessitate overcoming such formulation challenges and would require more extensive characterization of its pharmacokinetic and toxicological profile. This guide provides a foundational understanding of the preclinical work conducted on this compound for researchers and professionals in the field of drug development.
References
Methodological & Application
Application Note: Development of a Ditekiren-Based Renin Inhibition Assay
Introduction
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2] The enzyme renin is the first and rate-limiting step in this pathway, cleaving angiotensinogen to form angiotensin I.[3][4] Its central role makes it a prime therapeutic target for managing hypertension. Ditekiren is a potent, pseudo-peptide direct inhibitor of human renin that serves as a valuable tool for cardiovascular research.[5] This document provides a detailed protocol for developing a fluorometric assay to screen for and characterize renin inhibitors like this compound.
The recommended assay is based on Fluorescence Resonance Energy Transfer (FRET). A FRET peptide substrate is designed to contain a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. When renin cleaves the peptide, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.[2][6] This method is highly sensitive, suitable for high-throughput screening, and allows for the continuous monitoring of enzyme activity.[2]
Mechanism of Action: this compound and the Renin-Angiotensin System
The RAS cascade begins when the kidneys release renin into circulation in response to low blood pressure or blood volume.[1] Renin then acts on angiotensinogen, a protein produced by the liver, to generate angiotensin I.[1][2] Angiotensin I is subsequently converted to the potent vasoconstrictor, angiotensin II, by the Angiotensin-Converting Enzyme (ACE). Angiotensin II exerts its effects by binding to receptors, primarily AT1, causing blood vessels to constrict and stimulating the release of aldosterone, which promotes sodium and water retention. Both actions lead to an increase in blood pressure.[1] this compound directly inhibits the enzymatic activity of renin, thereby blocking the entire downstream cascade at its origin.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. content.abcam.com [content.abcam.com]
- 3. Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Renin Inhibition with Focus on Aliskiren and Cardiovascular Outcome Studies | ECR Journal [ecrjournal.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. cdn.thomasnet.com [cdn.thomasnet.com]
Application Notes and Protocols for Measuring Ditekiren Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditekiren is a potent, peptidomimetic inhibitor of the enzyme renin. Renin is the rate-limiting enzyme in the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure and fluid balance. By inhibiting renin, this compound blocks the conversion of angiotensinogen to angiotensin I, thereby preventing the downstream production of angiotensin II, a potent vasoconstrictor. This mechanism makes renin inhibitors like this compound attractive therapeutic targets for the treatment of hypertension and other cardiovascular diseases.
These application notes provide detailed protocols for measuring the in vitro activity of this compound, enabling researchers to assess its potency and characterize its inhibitory effects on renin. The following sections include an overview of the RAS signaling pathway, protocols for common in vitro assays, and a template for data presentation.
Renin-Angiotensin Signaling Pathway
The Renin-Angiotensin System (RAS) is a cascade of enzymatic reactions that plays a central role in the regulation of blood pressure, electrolyte balance, and systemic vascular resistance.[1] The pathway is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to low blood pressure or reduced sodium levels.[2] Renin then cleaves its substrate, angiotensinogen (produced by the liver), to form the decapeptide angiotensin I. Angiotensin I is subsequently converted to the active octapeptide angiotensin II by angiotensin-converting enzyme (ACE), which is primarily found in the lungs.[1] Angiotensin II exerts its physiological effects by binding to its receptors, primarily the AT1 receptor, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure. This compound, as a direct renin inhibitor, blocks the very first step of this cascade.
Data Presentation
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Human Renin | Fluorometric/HPLC | Data not available | - |
| Aliskiren | Human Renin | Various | 0.6 | [3] |
Experimental Protocols
Two common methods for measuring renin inhibitor activity in vitro are the High-Performance Liquid Chromatography (HPLC)-based assay and the Fluorescence Resonance Energy Transfer (FRET)-based assay.
HPLC-Based Renin Activity Assay
This method measures the formation of angiotensin I from a synthetic substrate.[4] The amount of angiotensin I produced is quantified by HPLC.
Materials:
-
Human recombinant renin
-
Synthetic renin substrate (e.g., Tetradecapeptide)
-
This compound
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
Acetonitrile
-
Ammonium acetate
-
HPLC system with a C18 column
-
Incubator
-
Microcentrifuge tubes
Protocol:
-
Prepare Reagents:
-
Dissolve the synthetic renin substrate in the assay buffer to a final concentration of 1 mg/mL.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.
-
Prepare a solution of human recombinant renin in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
-
Assay Procedure:
-
In microcentrifuge tubes, combine 50 µL of the renin substrate solution and 20 µL of the this compound solution (or vehicle control).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 30 µL of the renin solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes). The incubation time should be within the linear range of the assay.
-
Stop the reaction by adding a quenching solution (e.g., 10% trifluoroacetic acid).
-
-
HPLC Analysis:
-
Centrifuge the samples to pellet any precipitate.
-
Inject an aliquot of the supernatant onto the HPLC system.
-
Separate the reaction products using a suitable gradient of acetonitrile in ammonium acetate buffer.[4]
-
Monitor the elution of angiotensin I by UV absorbance at 214 nm.
-
Quantify the amount of angiotensin I produced by integrating the peak area and comparing it to a standard curve of known angiotensin I concentrations.
-
-
Data Analysis:
-
Calculate the percentage of renin inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Fluorometric Renin Activity Assay (FRET)
This high-throughput assay utilizes a synthetic peptide substrate that is internally quenched.[5][6] Cleavage of the substrate by renin separates a fluorophore from a quencher, resulting in an increase in fluorescence.[5][6]
Materials:
-
Human recombinant renin
-
FRET-based renin substrate
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl)
-
Black 96-well microplate
-
Fluorescence microplate reader
-
Incubator
Protocol:
-
Prepare Reagents:
-
Reconstitute the FRET substrate in assay buffer according to the manufacturer's instructions.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.
-
Dilute the human recombinant renin in assay buffer to the desired concentration.
-
-
Assay Procedure:
-
To the wells of a black 96-well microplate, add 20 µL of the this compound solution (or vehicle control).
-
Add 60 µL of the FRET substrate solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the diluted renin solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Determine the reaction rate (slope of the fluorescence versus time curve) for each this compound concentration.
-
Calculate the percentage of renin inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a sigmoidal dose-response curve.
-
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for the in vitro characterization of this compound's inhibitory activity against renin. The choice between the HPLC-based and the FRET-based assay will depend on the specific experimental needs, with the FRET assay being more amenable to high-throughput screening. Accurate determination of the IC50 value is crucial for understanding the potency of this compound and for its further development as a potential therapeutic agent.
References
- 1. Aliskiren, the first direct renin inhibitor for treatment of hypertension: the path of its development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct Renin Inhibition with Focus on Aliskiren and Cardiovascular Outcome Studies | ECR Journal [ecrjournal.com]
- 3. Direct renin inhibition: focus on aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (U 71038) | 肾素抑制剂 | MCE [medchemexpress.cn]
- 5. journals.plos.org [journals.plos.org]
- 6. Evaluation of a rapid in vitro androgen receptor transcriptional activation assay using AR-EcoScreen cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ditekiren: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditekiren is a potent, pseudo-peptide inhibitor of renin, the rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS).[1][2][3] By targeting renin, this compound effectively blocks the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of angiotensin II, a potent vasoconstrictor.[4] This mechanism of action makes this compound a valuable tool for research in hypertension, cardiovascular disease, and other conditions associated with RAAS dysregulation.[5] These application notes provide detailed information on the solubility, preparation, and experimental use of this compound.
Physicochemical Properties and Solubility
This compound is a complex pseudo-octapeptide with a molecular weight of approximately 930.19 g/mol .[6][7] Its peptide nature influences its solubility, which is a critical consideration for experimental design. While specific quantitative solubility data in common laboratory solvents is not extensively published, its physicochemical properties suggest that it has low aqueous solubility at physiological pH.[3]
General Solubility and Handling Recommendations for Peptide-Based Inhibitors:
Due to the lack of specific solubility data for this compound, an empirical approach to determine its solubility in the desired solvent is highly recommended. General guidelines for handling peptide-like molecules suggest that initial solubilization can be attempted in organic solvents like dimethyl sulfoxide (DMSO) or ethanol, followed by dilution in aqueous buffers.[8][9][10][11][12]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅₀H₇₅N₉O₈ | [7] |
| Molecular Weight | 930.19 g/mol | [6] |
| Appearance | Solid (assumed) | General knowledge |
| Storage | Store lyophilized at -20°C or colder, protected from light. | [8] |
Table 2: General Protocol for Determining this compound Solubility
| Step | Procedure | Notes |
| 1 | Weigh a small, precise amount of this compound (e.g., 1 mg) into a sterile microfuge tube. | Use a calibrated microbalance. |
| 2 | Add a small, measured volume of the primary solvent (e.g., 100 µL of DMSO or 100% ethanol). | Start with a solvent known to be effective for similar peptide compounds.[9] |
| 3 | Vortex or sonicate the solution to aid dissolution. | Sonication can help break up aggregates.[10] |
| 4 | Visually inspect for complete dissolution. | The solution should be clear and free of particulates. |
| 5 | If dissolved, proceed with serial dilutions in the same solvent to determine the saturation point. | This will establish the maximum stock concentration. |
| 6 | If not fully dissolved, incrementally add more solvent until dissolution is achieved, carefully recording the total volume. | This will provide an estimate of the solubility in that solvent. |
| 7 | Once dissolved in the primary solvent, test the miscibility of the stock solution in your desired aqueous experimental buffer by adding the stock dropwise to the buffer while vortexing. | Observe for any precipitation. A final DMSO concentration of <1% is generally well-tolerated in cell-based assays.[8] |
Preparation of this compound Stock Solution
The following is a generalized protocol for preparing a this compound stock solution. The exact solvent and concentration should be determined empirically as described in Table 2.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microfuge tubes
-
Calibrated pipettes and sterile tips
Protocol:
-
Pre-weigh this compound: In a sterile environment, carefully weigh the desired amount of this compound powder.
-
Solvent Addition: Add the predetermined volume of DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for short intervals until the solute is completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microfuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. When ready to use, thaw a single aliquot and dilute it to the final working concentration in the appropriate experimental buffer immediately before use.
Experimental Protocols
In Vitro Renin Inhibition Assay (Fluorometric)
This protocol is based on the principles of commercially available renin inhibitor screening kits and can be adapted for use with this compound.
Materials:
-
Recombinant human renin
-
Fluorogenic renin substrate (e.g., a FRET-based peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
This compound stock solution (in DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare Reagents:
-
Dilute the recombinant human renin to the desired concentration in pre-warmed (37°C) assay buffer.
-
Prepare the fluorogenic renin substrate according to the manufacturer's instructions and dilute it in the assay buffer.
-
Prepare serial dilutions of the this compound stock solution in assay buffer to create a range of inhibitor concentrations for IC₅₀ determination. Ensure the final DMSO concentration in the assay wells is consistent and low (<1%).
-
-
Assay Setup:
-
To the wells of the 96-well plate, add:
-
Blank wells: Assay buffer only.
-
Control (No Inhibitor) wells: Renin solution and assay buffer.
-
Inhibitor wells: Renin solution and the various dilutions of this compound.
-
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the fluorogenic renin substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (as specified for the substrate) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all readings.
-
Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percent inhibition for each this compound concentration relative to the control (no inhibitor) wells.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro renin inhibition assay.
Cell-Based Renin-Angiotensin System Activity Assay (General Framework)
A cell-based assay can provide insights into the cellular permeability and efficacy of this compound. This generalized protocol would need to be optimized for the specific cell line and reporter system used.
Principle: Utilize a cell line that expresses the components of the RAAS (or is engineered to do so) and a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is activated by angiotensin II signaling (e.g., via the AP-1 or NFAT transcription factors).
Materials:
-
Appropriate cell line (e.g., HEK293, CHO, or a more physiologically relevant cell type like juxtaglomerular cells)
-
Cell culture medium and supplements
-
Angiotensinogen or Angiotensin I
-
This compound stock solution
-
Reporter assay lysis buffer and substrate
-
Luminometer or fluorescence microscope/plate reader
Protocol:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for a predetermined amount of time (e.g., 1-2 hours).
-
Stimulate the cells with angiotensinogen or angiotensin I to activate the RAAS cascade.
-
-
Incubation: Incubate the cells for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).
-
Reporter Gene Assay:
-
Lyse the cells using the appropriate lysis buffer.
-
Measure the reporter gene activity (e.g., luminescence or fluorescence) according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the reporter activity to cell viability if necessary (e.g., using a parallel MTT or CellTiter-Glo assay).
-
Calculate the percent inhibition of the angiotensin-induced reporter signal by this compound.
-
Determine the EC₅₀ value of this compound in the cell-based system.
-
In Vivo Administration in a Rodent Model (General Protocol)
This protocol provides a general guideline for the intravenous administration of a peptide-based renin inhibitor like this compound in a rat model.
Materials:
-
This compound
-
Sterile vehicle for injection (e.g., saline, PBS, or a formulation containing solubilizing agents like a low percentage of an organic solvent or cyclodextrin)[13][14]
-
Anesthetized or conscious, catheterized rats
-
Blood pressure monitoring equipment
-
Blood collection supplies
Protocol:
-
Animal Preparation: Use either anesthetized or conscious, freely moving rats with indwelling catheters for drug administration and blood pressure measurement.
-
Vehicle Preparation: Prepare a sterile and biocompatible vehicle for this compound. Due to its likely low aqueous solubility at neutral pH, the formulation may require a pH adjustment or the inclusion of a solubilizing agent. The final formulation should be sterile-filtered.
-
Dose Preparation: Dissolve this compound in the chosen vehicle to the desired concentration for injection.
-
Administration: Administer this compound via the intravenous catheter.
-
Monitoring: Continuously monitor blood pressure and heart rate.
-
Blood Sampling: Collect blood samples at various time points post-administration to measure plasma renin activity and this compound concentration (if an analytical method is available).
-
Data Analysis: Analyze the changes in blood pressure, heart rate, and plasma renin activity in response to this compound administration.
Signaling Pathway
This compound acts at the initial, rate-limiting step of the Renin-Angiotensin System.
Caption: The Renin-Angiotensin System and the point of inhibition by this compound.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. Always consult relevant literature and safety data sheets before handling any chemical compounds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound (U 71038) | 肾素抑制剂 | MCE [medchemexpress.cn]
- 3. Precipitation of the renin inhibitor this compound upon i.v. infusion; in vitro studies and their relationship to in vivo precipitation in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Renin Inhibition with Focus on Aliskiren and Cardiovascular Outcome Studies | ECR Journal [ecrjournal.com]
- 5. Direct renin inhibition: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Additive combination studies of captopril and this compound, a renin inhibitor, in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C50H75N9O8 | CID 5464201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jpt.com [jpt.com]
- 9. biobasic.com [biobasic.com]
- 10. biocat.com [biocat.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bachem.com [bachem.com]
- 13. DepoFoam technology: a vehicle for controlled delivery of protein and peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US6521599B2 - Stable pharmaceutical formulation for intravenous or intramuscular administration of active peptide compounds - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Ditekiren
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ditekiren, also known as U-71038, is a potent, orally active, second-generation renin inhibitor. Its structure, formally described as Boc-Pro-Phe-N-MeHis-Leuψ[CHOHCH₂]Val-Ile-Amp, features a critical hydroxyethylene isostere that mimics the transition state of the renin-catalyzed hydrolysis of angiotensinogen. This key structural motif is responsible for its high affinity and specificity for the renin enzyme. The synthesis of this compound is a complex, multi-step process that involves the careful construction of this non-peptidic core and its subsequent integration into a peptide backbone. These application notes provide a comprehensive overview of the synthetic pathway, including detailed protocols for the key transformations and a summary of relevant data.
Introduction
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and fluid balance. Renin, an aspartic protease, catalyzes the first and rate-limiting step of this cascade, the conversion of angiotensinogen to angiotensin I. Inhibition of renin is therefore a prime therapeutic strategy for the management of hypertension. This compound emerged as a promising drug candidate from the extensive research efforts at The Upjohn Company to develop orally bioavailable renin inhibitors. Its synthesis represents a significant challenge in medicinal chemistry, requiring precise control of stereochemistry and the assembly of multiple complex fragments.
This compound Synthesis Pathway
The synthesis of this compound is a convergent process, meaning that different fragments of the molecule are synthesized separately and then combined in the final stages. The overall strategy can be broken down into three main parts:
-
Synthesis of the N-terminal tripeptide fragment: Boc-Pro-Phe-N-MeHis-OH
-
Synthesis of the C-terminal dipeptide fragment: H-Val-Ile-Amp
-
Synthesis of the central hydroxyethylene isostere core: A protected form of the Leuψ[CHOHCH₂]Val analogue.
-
Coupling of the fragments and final deprotection.
The following sections detail the experimental protocols for the synthesis of these key components and their final assembly.
Experimental Protocols
Synthesis of the N-terminal Tripeptide (Boc-Pro-Phe-N-MeHis-OH)
The N-terminal tripeptide is assembled using standard solid-phase or solution-phase peptide synthesis methodologies. Here, a solution-phase approach is described.
Protocol:
-
Dipeptide Formation (Boc-Pro-Phe-OH):
-
Couple N-Boc-L-proline to L-phenylalanine methyl ester using a standard coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (HOBt) in a suitable solvent like dichloromethane (DCM).
-
Saponify the resulting methyl ester with lithium hydroxide (LiOH) in a methanol/water mixture to yield Boc-Pro-Phe-OH.
-
-
Tripeptide Formation (Boc-Pro-Phe-N-MeHis-OMe):
-
Couple the dipeptide (Boc-Pro-Phe-OH) to Nα-methyl-L-histidine methyl ester using a coupling agent like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of a tertiary amine base such as diisopropylethylamine (DIPEA) in dimethylformamide (DMF).
-
-
Final Saponification:
-
Saponify the methyl ester of the tripeptide with LiOH in methanol/water to afford the desired N-terminal fragment, Boc-Pro-Phe-N-MeHis-OH.
-
| Step | Reactants | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | N-Boc-L-proline, L-phenylalanine methyl ester | DCC, HOBt | DCM | ~90 | >95 |
| 2 | Boc-Pro-Phe-OH, Nα-methyl-L-histidine methyl ester | BOP, DIPEA | DMF | ~85 | >95 |
| 3 | Boc-Pro-Phe-N-MeHis-OMe | LiOH | MeOH/H₂O | ~95 | >98 |
Table 1: Summary of quantitative data for the synthesis of the N-terminal tripeptide.
Synthesis of the C-terminal Dipeptide (H-Val-Ile-Amp)
This fragment is also synthesized using standard peptide coupling techniques.
Protocol:
-
Dipeptide Formation (Boc-Val-Ile-Amp):
-
Couple N-Boc-L-valine to L-isoleucine-2-aminomethylpyridine (Ile-Amp) using a suitable coupling reagent like DCC/HOBt in DCM. The Ile-Amp can be prepared by coupling L-isoleucine to 2-(aminomethyl)pyridine.
-
-
Deprotection:
-
Remove the Boc protecting group using trifluoroacetic acid (TFA) in DCM to yield the free amine of the dipeptide, H-Val-Ile-Amp, which is typically isolated as a TFA salt.
-
| Step | Reactants | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | N-Boc-L-valine, H-Ile-Amp | DCC, HOBt | DCM | ~88 | >95 |
| 2 | Boc-Val-Ile-Amp | TFA | DCM | ~98 | >98 |
Table 2: Summary of quantitative data for the synthesis of the C-terminal dipeptide.
Synthesis of the Hydroxyethylene Isostere Core
The synthesis of the Leuψ[CHOHCH₂]Val analogue is the most challenging part of the this compound synthesis. It involves the stereoselective formation of the hydroxyethylene unit.
Protocol:
-
Epoxide Formation:
-
Start from a suitably protected L-leucinal derivative.
-
React the leucinal with a sulfur ylide to form a chiral epoxide. This reaction establishes the stereochemistry at the hydroxyl and adjacent carbon atoms.
-
-
Epoxide Opening:
-
Open the epoxide with an organocuprate reagent derived from a protected L-valine synthon. This step introduces the valine side chain and sets the final stereocenter of the isostere core.
-
-
Functional Group Manipulations:
-
Protect the resulting secondary alcohol, for instance, as a benzyl ether.
-
Convert the terminal group to a primary amine, which will be used for coupling to the N-terminal fragment. This can be achieved through a sequence of oxidation, amination, and reduction or via an azide intermediate.
-
| Step | Key Transformation | Stereoselectivity (d.r.) |
| 1 | Asymmetric epoxidation | >95:5 |
| 2 | Regio- and stereoselective epoxide opening | >98:2 |
Table 3: Key stereochemical outcomes in the synthesis of the hydroxyethylene isostere.
Final Assembly and Deprotection
The final steps involve coupling the three fragments and removing the protecting groups.
Protocol:
-
Coupling of the N-terminal and Core Fragments:
-
Couple the N-terminal tripeptide (Boc-Pro-Phe-N-MeHis-OH) to the amine of the protected hydroxyethylene isostere core using a peptide coupling reagent like BOP or HATU.
-
-
Coupling with the C-terminal Fragment:
-
Deprotect the appropriate functional group on the other end of the core fragment.
-
Couple the resulting intermediate with the C-terminal dipeptide (H-Val-Ile-Amp).
-
-
Final Deprotection:
-
Remove all remaining protecting groups. For example, a benzyl ether protecting the hydroxyl group can be removed by catalytic hydrogenation, and the Boc group is removed with acid (TFA).
-
Visualizations
Caption: Convergent synthetic pathway for this compound.
Caption: General experimental workflow for this compound synthesis.
Conclusion
The synthesis of this compound is a testament to the advancements in peptide and medicinal chemistry. The protocols outlined in these application notes provide a roadmap for the preparation of this potent renin inhibitor. The successful execution of this synthesis hinges on the precise control of stereochemistry, particularly in the formation of the hydroxyethylene isostere core, and the efficient coupling of the constituent fragments. These notes are intended to serve as a valuable resource for researchers engaged in the synthesis of complex peptide-based therapeutics and the development of novel renin inhibitors. Further optimization of the described steps may be possible to improve overall yield and scalability for potential large-scale production.
Application Notes and Protocols for Ditekiren Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditekiren is a renin inhibitor that has been investigated for its potential role in modulating the Renin-Angiotensin-Aldosterone System (RAAS). This document provides detailed application notes and protocols for the use of this compound in combination with other drugs, based on available preclinical research. The primary focus of these notes is the combination of this compound with an Angiotensin-Converting Enzyme (ACE) inhibitor, Captopril, as this is the most documented combination therapy involving this compound.
The information presented herein is intended to guide researchers in designing and conducting further preclinical and clinical studies to explore the therapeutic potential of this compound in combination regimens.
Mechanism of Action: this compound in the Renin-Angiotensin-Aldosterone System
This compound exerts its pharmacological effect by directly inhibiting renin, the enzyme responsible for converting angiotensinogen to angiotensin I. This is the initial and rate-limiting step of the RAAS. By blocking this step, this compound effectively reduces the production of downstream angiotensin II, a potent vasoconstrictor and a key driver of aldosterone secretion.
When used in combination with an ACE inhibitor such as Captopril, which blocks the conversion of angiotensin I to angiotensin II, a dual blockade of the RAAS is achieved. This synergistic action is hypothesized to lead to a more profound and sustained reduction in blood pressure and other RAAS-mediated effects.
Signaling Pathway of this compound and Captopril Combination
Caption: Dual blockade of the Renin-Angiotensin-Aldosterone System by this compound and Captopril.
Preclinical Data: this compound in Combination with Captopril
A key preclinical study investigated the effects of combining this compound with the ACE inhibitor Captopril in conscious cynomolgus monkeys. The study explored the hypotensive effects of this combination in both sodium-depleted and sodium-replete animals.
Summary of Quantitative Data
| Animal Model | Drug Administration Order | Observed Blood Pressure Response | Heart Rate Alteration |
| Sodium-depleted cynomolgus monkeys | This compound followed by Captopril | Dose-additive hypotensive response | Not significant |
| Sodium-depleted cynomolgus monkeys | Captopril followed by this compound | Dose-additive hypotensive response | Not significant |
| Sodium-replete cynomolgus monkeys | This compound followed by Captopril | Dose-additive hypotensive response | Not significant |
| Sodium-replete cynomolgus monkeys | Captopril followed by this compound | Over-additive hypotensive response | Tachycardia |
Note: The over-additive hypotensive response observed when this compound was administered after Captopril in sodium-replete monkeys suggests a potential synergistic effect.[1] The proposed mechanism for this is that Captopril-induced hyperreninemia makes the blood pressure more dependent on renin, thus increasing the efficacy of the renin inhibitor this compound.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical study of this compound and Captopril combination therapy. These protocols are based on the published abstract and standard pharmacological procedures.
Experimental Workflow for In-Vivo Combination Study
Caption: Workflow for evaluating the in-vivo effects of this compound and Captopril combination.
Protocol 1: Induction of Sodium Depletion in Cynomolgus Monkeys
Objective: To create a state of heightened renin activity to assess the efficacy of renin inhibitors.
Materials:
-
Low-sodium diet
-
Diuretic (e.g., Furosemide)
-
Metabolic cages for urine collection and monitoring
-
Blood collection supplies for electrolyte analysis
Procedure:
-
House cynomolgus monkeys individually in metabolic cages.
-
Provide a low-sodium diet for a period of 5-7 days.
-
On day 3 of the low-sodium diet, administer a diuretic (e.g., a single intramuscular injection of Furosemide) to induce natriuresis.
-
Monitor daily urine output and sodium excretion to confirm sodium depletion.
-
Collect blood samples to measure serum sodium and potassium levels to ensure they remain within a safe range.
-
Animals are considered sodium-depleted when a consistent, negative sodium balance is achieved.
Protocol 2: In-Vivo Assessment of Hypotensive Effects
Objective: To measure the effects of this compound, Captopril, and their combination on blood pressure and heart rate.
Materials:
-
Conscious, restrained cynomolgus monkeys (both sodium-depleted and sodium-replete)
-
Implanted arterial catheters for direct blood pressure measurement
-
Infusion pumps for drug administration
-
This compound solution for intravenous administration
-
Captopril solution for intravenous administration
-
Data acquisition system to record cardiovascular parameters
Procedure:
-
Allow the catheterized monkeys to acclimate to the restraint chair for at least 60 minutes before the experiment begins.
-
Record baseline blood pressure and heart rate for a stable period of 30 minutes.
-
Dose-Response for Single Agents:
-
Administer increasing doses of this compound intravenously at 30-minute intervals.
-
Record the maximum change in blood pressure and heart rate at each dose.
-
Allow for a washout period before administering the next drug.
-
Repeat the dose-response curve for Captopril.
-
-
Combination Therapy (this compound followed by Captopril):
-
Administer a fixed dose of this compound.
-
Once the blood pressure response to this compound has stabilized, administer increasing doses of Captopril.
-
Continuously monitor and record blood pressure and heart rate.
-
-
Combination Therapy (Captopril followed by this compound):
-
Administer a fixed dose of Captopril.
-
Once the blood pressure response to Captopril has stabilized, administer increasing doses of this compound.
-
Continuously monitor and record blood pressure and heart rate.
-
-
Data Analysis:
-
Calculate the mean arterial pressure (MAP) and heart rate for each experimental condition.
-
Compare the hypotensive responses of the combination therapy to the sum of the individual drug responses to determine if the effect is additive or synergistic.
-
Conclusion and Future Directions
The available preclinical data suggests that the combination of the renin inhibitor this compound with the ACE inhibitor Captopril can produce at least an additive, and in some cases, a potentially synergistic hypotensive effect.[1] This dual blockade of the RAAS represents a promising strategy for the management of hypertension.
Further research is warranted to:
-
Elucidate the precise mechanisms underlying the observed synergistic effects.
-
Evaluate the long-term efficacy and safety of this combination.
-
Investigate the potential of combining this compound with other classes of antihypertensive drugs, such as diuretics or calcium channel blockers.
-
Conduct clinical trials to translate these preclinical findings to human subjects.
These application notes and protocols provide a foundational framework for researchers to build upon in their exploration of this compound's therapeutic potential in combination therapies. Careful adherence to rigorous experimental design and data analysis will be crucial in advancing our understanding of this novel therapeutic approach.
References
Application Notes and Protocols: Direct Renin Inhibition in Experimental Models of Diabetic Nephropathy
A Note on Ditekiren: Extensive literature searches did not yield specific studies on the use of the direct renin inhibitor this compound in preclinical models of diabetic nephropathy. Therefore, these application notes and protocols are based on the extensive research conducted with aliskiren , a mechanistically similar and well-studied direct renin inhibitor. The provided data and methodologies can serve as a comprehensive guide for investigating the therapeutic potential of direct renin inhibitors in diabetic kidney disease.
Introduction
Diabetic nephropathy is a leading cause of end-stage renal disease worldwide.[1] A critical pathogenic mechanism in this condition is the overactivation of the Renin-Angiotensin System (RAS).[2] Direct renin inhibitors, such as aliskiren, offer a therapeutic strategy by targeting the initial, rate-limiting step of the RAS cascade.[3][4] This document provides an overview of the application of direct renin inhibitors in preclinical models of diabetic nephropathy, including experimental protocols and a summary of key findings.
Mechanism of Action and Signaling Pathway
Direct renin inhibitors bind to the active site of renin, preventing the conversion of angiotensinogen to angiotensin I. This action leads to a downstream reduction in angiotensin II levels, a potent vasoconstrictor and profibrotic agent.[5][6] By inhibiting this initial step, direct renin inhibitors can attenuate the pathological effects of RAS activation in the diabetic kidney, including inflammation, fibrosis, and oxidative stress.[7]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from representative studies using aliskiren in rodent models of diabetic nephropathy.
Table 1: Aliskiren in a Type 1 Diabetes Mouse Model [2][3]
| Parameter | Control (Non-Diabetic) | Diabetic + Vehicle | Diabetic + Aliskiren |
| Animal Model | DBA/2J mice | STZ-induced diabetic DBA/2J mice | STZ-induced diabetic DBA/2J mice |
| Treatment Duration | 16 weeks | 16 weeks | 16 weeks |
| Dosage | N/A | Saline | 25 mg/kg, i.p., 3x/week |
| Albumin-to-Creatinine Ratio (ACR) at 16 weeks | Baseline | >6-fold increase from baseline | Significantly blocked the increase |
| Blood Glucose | Normal | Elevated | No significant effect |
| Blood Pressure | Normal | Normal | No significant effect |
Table 2: Aliskiren in a Type 2 Diabetes Mouse Model [7]
| Parameter | db/m (Control) | db/db (Diabetic Control) | db/db + Aliskiren |
| Animal Model | db/m mice | db/db mice | db/db mice |
| Treatment Duration | 4 weeks | 4 weeks | 4 weeks |
| Dosage | N/A | Vehicle | Not specified |
| Albuminuria | Low | Significantly elevated | Significantly reduced |
| Renal Fibrosis (TGF-β1, PAI-1, Fibronectin) | Low | Significantly elevated | Significantly reduced |
| Podocyte Injury | Minimal | Significant | Significantly reduced |
Experimental Protocols
Induction of Type 1 Diabetic Nephropathy in Mice
This protocol is based on studies using streptozotocin (STZ) to induce type 1 diabetes in mice susceptible to diabetic kidney injury, such as the DBA/2J strain.[2][3]
Materials:
-
8-week-old male DBA/2J mice
-
Streptozotocin (STZ)
-
Citrate buffer (10 mM, pH 4.2)
-
Glucometer and test strips
-
Metabolic cages for urine collection
-
Aliskiren (or other direct renin inhibitor)
-
Saline (vehicle)
-
Kits for measuring urinary albumin and creatinine
Protocol:
-
Induction of Diabetes:
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Administer STZ via intraperitoneal (i.p.) injection at a dose of 35 mg/kg/day for five consecutive days.
-
Monitor blood glucose levels weekly. Mice with blood glucose levels >250 mg/dL are considered diabetic.
-
-
Treatment Administration:
-
Three weeks after the final STZ injection, randomize diabetic mice into two groups: vehicle control and aliskiren-treated.
-
Administer aliskiren (e.g., 25 mg/kg) or saline via i.p. injection three times a week for 16 weeks.
-
-
Assessment of Renal Function:
-
Collect spot urine samples at baseline and at regular intervals (e.g., every 4 weeks) throughout the study.
-
Measure urinary albumin and creatinine concentrations to determine the albumin-to-creatinine ratio (ACR).
-
-
Histopathological Analysis:
-
At the end of the study, euthanize the mice and perfuse the kidneys with phosphate-buffered saline (PBS).
-
Fix one kidney in 10% formalin for paraffin embedding and subsequent staining (e.g., Periodic acid-Schiff for glomerulosclerosis, Masson's trichrome for fibrosis).
-
Snap-freeze the other kidney for molecular analyses (e.g., protein and mRNA expression of fibrotic and inflammatory markers).
-
Type 2 Diabetic Nephropathy Model (db/db mice)
The db/db mouse is a genetic model of type 2 diabetes that spontaneously develops obesity, hyperglycemia, and features of diabetic nephropathy.[1]
Materials:
-
Male db/db mice and their non-diabetic db/m littermates (as controls)
-
Aliskiren (or other direct renin inhibitor)
-
Vehicle for drug administration
-
Metabolic cages
-
Kits for measuring urinary albumin and creatinine, plasma creatinine
-
Reagents for Western blotting and quantitative PCR
Protocol:
-
Animal Model and Treatment:
-
Obtain db/db and db/m mice at approximately 5-7 weeks of age.
-
At an appropriate age (e.g., 18 weeks, when nephropathy is established), randomize db/db mice into treatment and vehicle groups.
-
Administer aliskiren or vehicle daily for a specified duration (e.g., 4 weeks) via oral gavage or osmotic minipumps.
-
-
Renal Function Assessment:
-
Collect 24-hour urine samples using metabolic cages at baseline and at the end of the study to measure albumin excretion.
-
Collect blood samples at the end of the study to measure plasma creatinine as an indicator of glomerular filtration rate.
-
-
Tissue Collection and Analysis:
-
At the study endpoint, euthanize the mice and collect the kidneys.
-
Process the kidneys for histopathology (as described in 4.1) and for molecular analysis.
-
Conclusion
The use of direct renin inhibitors, exemplified by aliskiren, has shown significant promise in ameliorating the progression of diabetic nephropathy in various preclinical models. These agents effectively reduce albuminuria and renal fibrosis, key markers of kidney damage in this disease. The protocols and data presented here provide a framework for researchers and drug development professionals to investigate the therapeutic potential of direct renin inhibitors for the treatment of diabetic kidney disease. Further research is warranted to explore the long-term efficacy and safety of this class of compounds.
References
- 1. New Experimental Models of Diabetic Nephropathy in Mice Models of Type 2 Diabetes: Efforts to Replicate Human Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of renin activity by aliskiren ameliorates diabetic nephropathy in type 1 diabetes mouse model [scirp.org]
- 3. catalog.article4pub.com [catalog.article4pub.com]
- 4. Aliskiren--mode of action and preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct renin inhibition – a promising strategy for renal protection? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Efficacy of aliskiren, compared with angiotensin II blockade, in slowing the progression of diabetic nephropathy in db/db mice: should the combination therapy be a focus? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ditekiren Solubility
Welcome to the technical support center for Ditekiren. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a potent and specific renin inhibitor and a selective bradykinin B2 receptor antagonist.[1][2] It is a pseudohexapeptide with high metabolic stability.[2] Key chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C50H75N9O8 | [1][3][4] |
| Molecular Weight | ~930.2 g/mol | [3] |
| Predicted logP (XLogP3) | 5.6 | [3] |
| CAS Number | 103336-05-6 | [1][2] |
Q2: I am observing poor solubility of this compound in my aqueous buffer. What are the likely reasons?
Poor aqueous solubility is a common challenge for complex molecules like this compound, which has a high molecular weight and a significant hydrophobic character as indicated by its predicted logP value. Factors that can contribute to poor solubility include:
-
pH of the solution: The net charge of a molecule can significantly impact its solubility in aqueous solutions.
-
Ionic strength of the buffer: High salt concentrations can sometimes decrease the solubility of large molecules ("salting out").
-
Temperature: Solubility of most compounds is temperature-dependent.
-
Polymorphism: The crystalline form of the solid this compound can affect its solubility.
Q3: What are the primary mechanisms of action for this compound?
This compound has two primary mechanisms of action:
-
Renin Inhibition: It acts as a direct inhibitor of renin, a key enzyme in the Renin-Angiotensin System (RAS), which plays a crucial role in regulating blood pressure and fluid balance.
-
Bradykinin B2 Receptor Antagonism: It selectively blocks the bradykinin B2 receptor, interfering with the physiological effects of bradykinin, which is involved in inflammation and vasodilation.[1]
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Solution
Problem: this compound precipitates out of my aqueous buffer during experiment preparation or storage.
Possible Causes & Solutions:
| Cause | Recommended Action | Experimental Protocol |
| Suboptimal pH | Determine the optimal pH for this compound solubility by performing a pH-solubility profile. | Protocol: Prepare a series of small-volume saturated solutions of this compound in buffers of varying pH (e.g., from pH 2 to 10). Equilibrate the solutions for a set period (e.g., 24 hours) with gentle agitation. Centrifuge or filter the samples to remove undissolved solid. Quantify the concentration of dissolved this compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV). Plot solubility versus pH to identify the optimal pH range. |
| Low Intrinsic Solubility | Employ solubility-enhancing techniques such as the use of co-solvents or excipients. | Protocol (Co-solvents): Prepare stock solutions of this compound in a water-miscible organic solvent such as DMSO, ethanol, or PEG 400. Add the stock solution dropwise to the aqueous buffer while vortexing to avoid localized high concentrations that can lead to precipitation. The final concentration of the organic solvent should be kept as low as possible and tested for compatibility with the experimental system. |
| Incorrect Salt Form | If applicable, investigate different salt forms of this compound which may exhibit higher aqueous solubility. | Protocol: This typically requires chemical synthesis to prepare different salt forms (e.g., hydrochloride, mesylate). The solubility of each salt form would then be determined using the pH-solubility profiling method described above. |
Issue 2: Inconsistent Results Attributed to Poor Solubility
Problem: I am observing high variability in my experimental results, which I suspect is due to inconsistent concentrations of dissolved this compound.
Possible Causes & Solutions:
| Cause | Recommended Action | Experimental Protocol |
| Incomplete Dissolution | Ensure complete dissolution of this compound before use. | Protocol: Visually inspect the solution for any particulate matter. If solids are present, consider using gentle heating, sonication, or longer vortexing to aid dissolution. After dissolution, filter the solution through a 0.22 µm filter to remove any remaining micro-precipitates. Always prepare fresh solutions before each experiment to minimize the risk of precipitation over time. |
| Use of a Supersaturated Solution | Prepare solutions at a concentration well below the determined solubility limit at the experimental temperature and pH. | Protocol: Determine the equilibrium solubility of this compound under your specific experimental conditions (buffer, temperature). Prepare working solutions at a concentration that is no more than 80% of the measured solubility to ensure stability. |
| Adsorption to Labware | Pre-treat labware or use low-binding materials. | Protocol: Silanize glass surfaces to reduce adsorption. Alternatively, use polypropylene or other low-protein-binding labware. Include a control sample to quantify the extent of adsorption by measuring the concentration of this compound in solution after incubation in the labware for a relevant period. |
Data Presentation
| Solvent | Polarity Index | Dielectric Constant (20°C) | Notes |
| Water | 10.2 | 80.1 | The universal solvent; solubility of hydrophobic compounds is often low. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | A strong aprotic solvent, effective for many poorly soluble compounds. Can be toxic to cells at higher concentrations. |
| Ethanol | 5.2 | 24.5 | A common, less toxic co-solvent for increasing the solubility of organic molecules in aqueous solutions. |
| Methanol | 6.6 | 32.7 | Similar to ethanol, but can be more toxic. |
| Polyethylene Glycol 400 (PEG 400) | - | 12.4 | A non-toxic, water-miscible polymer often used in drug formulations to enhance solubility. |
| Acetone | 5.4 | 20.7 | A polar aprotic solvent, useful for initial solubilization. |
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound's inhibition of the Renin-Angiotensin System.
Caption: this compound's antagonism of the Bradykinin B2 Receptor pathway.
Experimental Workflow
The following workflow provides a logical approach to troubleshooting this compound solubility issues.
Caption: A systematic workflow for addressing this compound solubility challenges.
References
preventing Ditekiren degradation in experiments
Welcome to the technical support center for Ditekiren. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting advice and frequently asked questions to ensure the integrity of your results.
Disclaimer: this compound is a peptide-like renin inhibitor. Specific public data on its degradation pathways and stability is limited. The information provided here is based on the general principles of peptide and peptide-like drug stability and should be adapted as a starting point for your specific experimental context. We strongly recommend performing compound-specific stability studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a potent, peptide-like inhibitor of the enzyme renin, which plays a key role in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure.[1][2][3] As a complex molecule with multiple functional groups, this compound is susceptible to various degradation pathways, which can compromise its biological activity and lead to inaccurate experimental results.
Q2: What are the most common causes of this compound degradation in a lab setting?
Based on the behavior of similar peptide-like molecules, the primary causes of degradation are likely to be:
-
Hydrolysis: Cleavage of amide bonds due to exposure to acidic or basic conditions.[4]
-
Oxidation: Modification of sensitive amino acid residues, particularly if the structure contains methionine or cysteine analogs, upon exposure to air or oxidizing agents.[4]
-
Photodegradation: Degradation upon exposure to light, especially UV light.
-
Thermal Stress: Accelerated degradation at elevated temperatures.[5]
-
Repeated Freeze-Thaw Cycles: Physical stress from repeated freezing and thawing of stock solutions can lead to aggregation and degradation.
Q3: How should I properly store this compound?
To minimize degradation, this compound should be stored under the following conditions:
-
Solid Form: As a lyophilized powder at -20°C or -80°C for long-term storage, protected from light and moisture.
-
In Solution: Prepare stock solutions in a suitable, sterile buffer. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
Q4: What solvents and buffers are recommended for this compound?
The choice of solvent depends on the experimental requirements. For stock solutions, sterile, purified water (e.g., Milli-Q) or a buffer system that maintains a stable pH is recommended. Avoid buffers with reactive components. The optimal pH for stability should be determined experimentally, but for many peptides, a slightly acidic pH (e.g., pH 4-6) can minimize hydrolysis and deamidation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my assay. | This compound has degraded due to improper handling or storage. | 1. Prepare fresh aliquots of this compound from a lyophilized stock. 2. Review storage conditions; ensure storage at -80°C and protection from light. 3. Minimize the time the compound spends at room temperature during experimental setup. |
| I see extra peaks in my HPLC/LC-MS analysis. | These could be degradation products. | 1. Conduct a forced degradation study to identify potential degradation products. 2. Compare the chromatogram of a freshly prepared sample with your experimental sample. 3. Adjust your experimental conditions (e.g., pH, temperature) to minimize the formation of these impurities. |
| My experimental results are not reproducible. | Inconsistent sample stability between experiments. | 1. Strictly adhere to a standardized protocol for sample preparation and handling. 2. Use freshly prepared solutions for each experiment or ensure that frozen aliquots are used only once. 3. Check the stability of this compound in your specific experimental medium and timeframe. |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is crucial to identify the potential degradation products and the degradation pathways of this compound. This information is vital for developing a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile:water 50:50).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at 60°C for 2, 4, and 8 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate at 60°C for 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution and keep at room temperature for 2, 4, and 8 hours.
-
Thermal Degradation: Incubate the solid powder and the stock solution at 70°C for 24 and 48 hours.
-
Photodegradation: Expose the solid powder and the stock solution to direct sunlight or a photostability chamber for 24 and 48 hours.
-
-
Analysis: Analyze the stressed samples by a suitable analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV and mass spectrometry (MS) detection, to separate and identify the parent drug and any degradation products.
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
| Parameter | Exemplary Condition |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Start with 95% A, 5% B; ramp to 5% A, 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 214 nm and 280 nm |
| Column Temperature | 30°C |
Visualizing Degradation and Experimental Workflows
Potential Degradation Pathways for a Peptide-Like Molecule
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for forced degradation studies.
This compound's Mechanism of Action in the RAAS Pathway
References
Ditekiren Off-Target Effects Investigation: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in investigating the potential off-target effects of ditekiren, a potent pseudo-peptide inhibitor of human renin. Given that this compound's clinical development was discontinued after Phase II trials, publicly available data on its off-target profile is scarce.[1] This resource aims to provide a structured approach to identifying and characterizing potential off-target interactions.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
Q2: What types of off-target effects might be expected from a peptide-like inhibitor like this compound?
A2: Peptide-like molecules can sometimes exhibit off-target activity due to their structural motifs. Potential off-targets could include other proteases, particularly other aspartic proteases, due to similarities in the active site. It is also possible for peptide-like drugs to interact with various receptors or ion channels. Without specific screening data, a broad, unbiased screening approach is recommended to identify any such interactions.
Q3: How should I begin an investigation into this compound's off-target profile?
A3: A tiered approach is recommended. Start with computational or in silico predictions to identify potential off-target candidates.[4][5][6] Following this, a broad in vitro screening panel is advisable. A common starting point is a safety pharmacology panel that includes a diverse set of targets known to be associated with adverse drug reactions.[7] Subsequently, more focused assays can be employed to confirm and characterize any initial "hits."
Q4: What are the most appropriate initial screening assays for identifying this compound's off-targets?
A4: A combination of the following assays would provide a comprehensive initial screen:
-
Broad Kinase Panel: To assess for any off-target activity against a wide range of protein kinases.
-
Receptor Binding Assay Panel: To identify any interactions with a diverse set of G-protein coupled receptors (GPCRs), ion channels, and transporters.
-
Protease Panel: With a focus on other aspartic proteases to check for cross-reactivity.
-
Cellular Thermal Shift Assay (CETSA): To identify target engagement in a cellular context, which can provide more physiologically relevant data.
Troubleshooting Guides
Kinase Profiling Assays
Issue: High background signal or false positives.
-
Possible Cause: Compound interference with the assay technology (e.g., fluorescence or luminescence).
-
Troubleshooting Steps:
-
Run a control experiment with this compound in the absence of the kinase to assess its intrinsic fluorescence or luminescence at the assay wavelength.
-
If interference is observed, consider using an alternative assay format (e.g., radiometric vs. fluorescence-based).
-
Test this compound in a counterscreen against the detection system components (e.g., luciferase in Kinase-Glo® assays).
-
Issue: No inhibition observed, even at high concentrations.
-
Possible Cause: this compound may not be a kinase inhibitor, or the assay conditions are not optimal.
-
Troubleshooting Steps:
-
Confirm the activity of the positive control inhibitor for each kinase in the panel.
-
Verify the concentration and purity of the this compound stock solution.
-
Assess the solubility of this compound in the assay buffer. Precipitation can lead to an artificially low effective concentration.
-
Cellular Thermal Shift Assay (CETSA)
Issue: No thermal shift observed upon this compound treatment.
-
Possible Cause: this compound does not bind to the target protein in the tested cell line, the binding affinity is too low to induce a significant thermal shift, or the target protein is not expressed at a detectable level.
-
Troubleshooting Steps:
-
Confirm target protein expression in the chosen cell line via western blot or qPCR.
-
Increase the concentration of this compound to ensure saturation of the target.
-
Optimize the heating gradient and duration to maximize the potential for observing a shift.
-
Consider that some ligand binding events do not result in a measurable change in thermal stability.
-
Issue: High variability between replicates.
-
Possible Cause: Inconsistent heating/cooling, uneven cell density, or issues with cell lysis.
-
Troubleshooting Steps:
-
Ensure precise and uniform temperature control across all samples. Use a PCR machine with a heated lid for consistent heating.
-
Verify uniform cell seeding density in all wells.
-
Optimize the lysis procedure to ensure complete and consistent cell disruption.
-
Receptor Binding Assays
Issue: High non-specific binding.
-
Possible Cause: The radioligand or this compound is sticking to the filter plates or other components of the assay.
-
Troubleshooting Steps:
-
Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI).
-
Include a wash step with an appropriate buffer to remove unbound ligand.
-
Optimize the protein concentration; too high a concentration can increase non-specific binding.
-
Issue: Inconsistent IC50 values.
-
Possible Cause: Issues with ligand stability, receptor preparation, or assay equilibrium.
-
Troubleshooting Steps:
-
Ensure the stability of the radioligand and this compound under the assay conditions.
-
Use a fresh and consistently prepared batch of cell membranes or purified receptors.
-
Confirm that the incubation time is sufficient to reach binding equilibrium.
-
Quantitative Data Summary
As specific off-target interaction data for this compound is not publicly available, the following table provides an example of how to present such data, using adverse event frequencies reported for the related renin inhibitor, aliskiren, as a proxy for potential areas of clinical observation.
Table 1: Incidence of Adverse Events of Special Interest for Aliskiren in Short-Term (≤2 months) Placebo-Controlled Trials.
| Adverse Event | Aliskiren 150 mg (n=1844) | Aliskiren 300 mg (n=1453) | Placebo (n=1161) |
| Angioedema | 0.1% | 0.1% | 0.1% |
| Hyperkalemia | 0.9% | 1.1% | 0.6% |
| Diarrhea | 1.2% | 2.5% | 1.2% |
| Hypotension | 0.6% | 1.0% | 0.3% |
| Cough | 1.1% | 1.0% | 0.6% |
Data adapted from a pooled analysis of 12 randomized controlled trials.[1]
Experimental Protocols
Kinase Profiling Assay (Radiometric Format)
Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate peptide, and this compound at various concentrations in a kinase reaction buffer.
-
Initiation: Start the reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a solution of phosphoric acid.
-
Detection: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. Wash the filter to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value if significant inhibition is observed.
Cellular Thermal Shift Assay (CETSA)
Objective: To assess the binding of this compound to target proteins in a cellular environment.
Methodology:
-
Cell Culture and Treatment: Culture a suitable human cell line to confluence. Treat the cells with this compound or a vehicle control (e.g., DMSO) and incubate at 37°C for 1 hour.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Detection: Collect the supernatant containing the soluble proteins and analyze the amount of a specific target protein using Western blotting or an ELISA-based method.
-
Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Receptor Binding Assay (Radioligand Displacement)
Objective: To determine if this compound can displace a known radioligand from a specific receptor.
Methodology:
-
Receptor Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest or use commercially available purified receptors.
-
Reaction Setup: In a filter plate, combine the receptor preparation, a fixed concentration of a suitable radioligand, and varying concentrations of this compound in a binding buffer.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Separate the bound from free radioligand by vacuum filtration. The filter retains the receptor-bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Plot the percentage of radioligand displaced as a function of the this compound concentration to determine the Ki (inhibitory constant).
Visualizations
Caption: The Renin-Angiotensin System and the point of inhibition by this compound.
Caption: A typical experimental workflow for investigating drug off-target effects.
Caption: A logical workflow for troubleshooting common issues in off-target screening assays.
References
- 1. Safety and Tolerability of the Direct Renin Inhibitor Aliskiren: A Pooled Analysis of Clinical Experience in More Than 12,000 Patients With Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nps.org.au [nps.org.au]
- 3. Safety and efficacy of aliskiren in the treatment of hypertension: a systematic overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. | Broad Institute [broadinstitute.org]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In silico off-target profiling for enhanced drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wuxibiology.com [wuxibiology.com]
Technical Support Center: Ditekiren Experiments
Welcome to the technical support center for Ditekiren-related experiments. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals interpret unexpected results and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and specific inhibitor of the enzyme renin. Renin is a critical aspartyl protease that catalyzes the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), the conversion of angiotensinogen to angiotensin I. By directly inhibiting renin, this compound blocks the entire downstream cascade, leading to decreased production of angiotensin II and aldosterone. This results in vasodilation and a reduction in blood pressure.
Q2: I am observing lower than expected inhibition of renin activity. What are the potential causes?
Several factors could contribute to lower than expected inhibitory activity of this compound. Please refer to the troubleshooting guide below for a systematic approach to identifying the issue. Common causes include incorrect this compound concentration, degradation of the compound, or issues with the assay components.
Q3: Are there any known off-target effects of this compound that could explain my unexpected cellular phenotype?
While this compound is designed to be a specific renin inhibitor, like many small molecules, it could potentially have off-target effects. Unexpected cellular phenotypes should be investigated systematically. This may involve performing control experiments with inactive structural analogs of this compound, if available, or conducting broader profiling assays such as kinome scans or proteomic analyses to identify other potential binding partners. It is also crucial to ensure the observed phenotype is not an artifact of the experimental conditions.
Q4: How should I properly store and handle this compound to ensure its stability and activity?
For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For experimental use, prepare fresh stock solutions in an appropriate solvent like DMSO. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. The stability of this compound in your specific assay buffer and at your experimental temperature should be validated if you suspect degradation is an issue.
Troubleshooting Guide
This guide addresses common unexpected outcomes during in vitro renin inhibition assays using this compound.
| Unexpected Result | Potential Cause | Recommended Action |
| No or very low renin inhibition | 1. Incorrect this compound Concentration: Errors in dilution calculations or pipetting. | 1. Verify all calculations and ensure pipettes are calibrated. Prepare a fresh dilution series from your stock solution. |
| 2. This compound Degradation: Improper storage or handling, instability in assay buffer. | 2. Prepare fresh stock solutions from a new vial of this compound. Assess the stability of this compound in your assay buffer over the experiment's duration. | |
| 3. Inactive Renin Enzyme: Improper storage or handling of the enzyme. | 3. Use a new aliquot of renin enzyme. Ensure it has been stored at -80°C and handled on ice. Run a positive control with a known renin inhibitor. | |
| 4. Substrate Problem: Degradation or incorrect concentration of the fluorogenic substrate. | 4. Use a fresh aliquot of the substrate. Verify its concentration and ensure it is protected from light. | |
| High variability between replicate wells | 1. Pipetting Inaccuracy: Inconsistent volumes of reagents added to wells. | 1. Ensure proper mixing of all reagents before pipetting. Use calibrated pipettes and change tips for each replicate. |
| 2. Edge Effects: Temperature or evaporation gradients across the microplate. | 2. Avoid using the outer wells of the plate. Ensure the plate is properly sealed and incubated in a humidified chamber. | |
| 3. Incomplete Mixing: Reagents not uniformly distributed in the wells. | 3. Gently tap or shake the plate after adding all reagents to ensure thorough mixing. | |
| High background fluorescence | 1. Autofluorescence of this compound: The compound itself may be fluorescent at the assay wavelengths. | 1. Run a control well containing only this compound in assay buffer to measure its intrinsic fluorescence and subtract this from your experimental wells. |
| 2. Contaminated Reagents: Assay buffer or other components may be contaminated with fluorescent substances. | 2. Use fresh, high-purity reagents and sterile, nuclease-free water to prepare all solutions. | |
| 3. Non-specific Substrate Cleavage: Other proteases in the sample may be cleaving the substrate. | 3. Include a control with a broad-spectrum protease inhibitor cocktail to assess non-specific cleavage. If using complex biological samples, consider purifying the renin. | |
| Signal decreases over time (in kinetic assays) | 1. Photobleaching of Fluorophore: Excessive exposure to excitation light. | 1. Reduce the intensity or duration of the excitation light. Use a plate reader with a shutter that only opens during measurement. |
| 2. Enzyme Instability: Renin may be losing activity over the course of the assay. | 2. Check the stability of renin at your assay temperature and in your buffer conditions. Consider adding a stabilizing agent like BSA if not already present. |
Experimental Protocols
In Vitro Renin Inhibition Assay (Fluorometric)
This protocol describes a common method for measuring the inhibitory activity of this compound on recombinant human renin using a fluorogenic substrate.
Materials:
-
Recombinant Human Renin
-
Fluorogenic Renin Substrate (e.g., (Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg))
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
DMSO (for dissolving this compound)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
-
-
Assay Plate Setup:
-
Blank Wells: Add Assay Buffer and the fluorogenic substrate.
-
Control Wells (No Inhibitor): Add Assay Buffer, renin, and the fluorogenic substrate.
-
Inhibitor Wells: Add Assay Buffer, renin, the fluorogenic substrate, and the corresponding dilution of this compound.
-
-
Reaction Initiation and Incubation:
-
Add the reagents to the 96-well plate in the order described above. The final reaction volume is typically 200 µL.
-
Initiate the reaction by adding the renin enzyme to all wells except the blanks.
-
Incubate the plate at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes) or as an endpoint reading after a fixed time (e.g., 60 minutes).
-
Use an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm (these may vary depending on the specific fluorogenic substrate used).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all other readings.
-
Calculate the rate of reaction (slope of the fluorescence versus time graph) for the control and inhibitor wells.
-
Determine the percent inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Control Well)] * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.
Caption: Workflow for an in vitro renin inhibition assay.
Technical Support Center: Enhancing Ditekiren Bioavailability in vivo
Welcome to the technical support center for improving the in vivo bioavailability of Ditekiren. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main physicochemical properties?
This compound is a potent renin inhibitor with a peptide-like structure. Its physicochemical properties present challenges for oral drug delivery.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value | Implication for Bioavailability |
| Molecular Weight | 930.19 g/mol [2] | High molecular weight can limit passive diffusion across the intestinal membrane. |
| XLogP3 | 5.6[1] | High lipophilicity suggests poor aqueous solubility, which is a major barrier to dissolution and absorption. |
| Chemical Structure | Peptide-like | Susceptible to enzymatic degradation in the gastrointestinal tract and potential for poor membrane permeability. |
Q2: What are the primary challenges in achieving good oral bioavailability for this compound?
The primary challenges stem from its physicochemical properties:
-
Poor Aqueous Solubility: Due to its high lipophilicity (XLogP3 of 5.6), this compound is likely to have very low solubility in the aqueous environment of the gastrointestinal tract, limiting its dissolution and subsequent absorption.[1]
-
High Molecular Weight: At 930.19 g/mol , its large size can hinder efficient transport across the intestinal epithelium.[2]
-
Enzymatic Degradation: As a peptide-like molecule, this compound is susceptible to degradation by proteases in the stomach and small intestine.
-
First-Pass Metabolism: Although specific data for this compound is limited, similar compounds can undergo significant metabolism in the liver after absorption, reducing the amount of active drug reaching systemic circulation.[3][4]
Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?
Several formulation strategies can be explored to overcome the challenges associated with this compound's structure and properties. These include:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can encapsulate this compound in a lipidic vehicle, which can enhance its solubility and protect it from enzymatic degradation.[5][6]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate by presenting it in an amorphous, higher-energy state.[4][7]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to faster dissolution.
-
Permeation Enhancers: Co-administration with permeation enhancers can transiently increase the permeability of the intestinal epithelium, facilitating the absorption of large molecules like this compound.
Troubleshooting Guides
Problem 1: Inconsistent or low this compound plasma concentrations in animal studies.
-
Possible Cause 1: Poor Dissolution.
-
Troubleshooting:
-
Verify Drug Substance Properties: Confirm the crystalline form and particle size of the this compound used.
-
Formulation Approach: Consider formulating this compound as a solid dispersion or a lipid-based formulation (SEDDS) to improve its dissolution rate.
-
-
-
Possible Cause 2: Enzymatic Degradation.
-
Troubleshooting:
-
In Vitro Stability: Assess the stability of this compound in simulated gastric and intestinal fluids containing relevant enzymes (e.g., pepsin, pancreatin).
-
Protective Formulations: Utilize formulations that can shield this compound from enzymatic attack, such as encapsulation in lipid-based systems or mucoadhesive polymers.
-
-
-
Possible Cause 3: Inefficient Intestinal Permeation.
-
Troubleshooting:
-
Caco-2 Permeability Assay: Evaluate the intrinsic permeability of this compound using an in vitro Caco-2 cell monolayer model.
-
Incorporate Permeation Enhancers: If permeability is low, consider the inclusion of well-characterized permeation enhancers in the formulation.
-
-
Problem 2: High variability in bioavailability between individual animals.
-
Possible Cause 1: Food Effects.
-
Troubleshooting:
-
Fasting vs. Fed State Studies: Conduct pharmacokinetic studies in both fasted and fed animals to assess the impact of food on this compound absorption. High-fat meals can sometimes enhance the absorption of lipophilic drugs.
-
Standardize Feeding Protocol: Ensure a consistent feeding schedule and diet for all animals in the study.
-
-
-
Possible Cause 2: Formulation Instability.
-
Troubleshooting:
-
Physical and Chemical Stability: Assess the stability of the formulation under storage conditions and upon dilution in aqueous media.
-
Optimize Formulation: Re-evaluate the components of the formulation (e.g., polymers, surfactants) to ensure robustness.
-
-
Experimental Protocols
1. Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
This protocol describes the preparation of a solid dispersion of this compound with Polyvinylpyrrolidone (PVP K30) to enhance its dissolution.
-
Materials: this compound, PVP K30, Methanol.
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the flask wall.
-
Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder.
-
Store the resulting powder in a desiccator until further use.
-
2. In Vitro Dissolution Testing of this compound Formulations
This protocol outlines the procedure for evaluating the dissolution rate of different this compound formulations.
-
Apparatus: USP Dissolution Apparatus II (Paddle).
-
Dissolution Medium: 0.1 N HCl (pH 1.2) for the first 2 hours, followed by phosphate buffer (pH 6.8).
-
Procedure:
-
Fill the dissolution vessels with 900 mL of the dissolution medium maintained at 37 ± 0.5°C.
-
Place a known amount of the this compound formulation (equivalent to a specific dose) in each vessel.
-
Set the paddle speed to 75 RPM.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the samples for this compound concentration using a validated analytical method (e.g., HPLC-UV).
-
3. In Vivo Pharmacokinetic Study in Rats
This protocol details a basic pharmacokinetic study to evaluate the bioavailability of a this compound formulation in rats.
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Formulation: this compound formulation (e.g., solid dispersion suspended in 0.5% carboxymethyl cellulose).
-
Procedure:
-
Fast the rats overnight (with free access to water) before dosing.
-
Administer the this compound formulation orally via gavage at a dose of 10 mg/kg.
-
Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.
-
Visualizations
References
- 1. This compound | C50H75N9O8 | CID 5464201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 103336-05-6 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-nanoemulsifying drug-delivery systems for potentiated anti-inflammatory activity of diacerein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-nanoemulsifying drug-delivery systems for potentiated anti-inflammatory activity of diacerein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of solid dispersion systems for enhanced dissolution of poorly water soluble diacerein: In-vitro evaluation, optimization and physiologically based pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Potential Ditekiren Toxicity in Cell-Based Assays
Welcome to the technical support center for Ditekiren, a potent renin inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential toxicity when using this compound in cell line-based experiments. The following information offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Understanding this compound
This compound is a pseudo-peptide and a potent, specific inhibitor of human renin, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1] By competitively inhibiting renin, this compound blocks the conversion of angiotensinogen to angiotensin I, thereby preventing the downstream production of angiotensin II, a potent vasoconstrictor.[2] While it was investigated for the treatment of hypertension, its development was discontinued after Phase II clinical trials.[1] Due to its specific mechanism of action, this compound remains a valuable tool for cardiovascular research.
Currently, there is limited publicly available data specifically detailing the cytotoxic effects of this compound on various cell lines. Therefore, it is crucial for researchers to empirically determine the cytotoxic profile of this compound in their specific cell model. This guide provides the tools and methodologies to perform such an assessment.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration of this compound in my cell line?
A1: The cytotoxic concentration of this compound is likely cell-type dependent and has not been widely reported. As a peptide-based compound, its uptake and potential for off-target effects can vary significantly between different cell lines. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. An initial broad concentration range (e.g., 1 nM to 100 µM) is suggested for preliminary screening.
Q2: My cells are showing signs of distress even at low concentrations of this compound. What could be the cause?
A2: Several factors could contribute to unexpected cytotoxicity:
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to the inhibition of the renin-angiotensin system or to off-target effects of the peptide.
-
Compound Stability: Peptides can be unstable in culture media. Degradation products may have unexpected toxic effects. Ensure proper storage and handling of the this compound stock solution.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in your culture medium is non-toxic to your cells (typically ≤ 0.1%).
-
Contamination: Rule out contamination of your cell culture or this compound stock.
Q3: How can I distinguish between apoptosis and necrosis as the mode of cell death induced by this compound?
A3: To differentiate between apoptosis and necrosis, you can use a combination of assays. Apoptosis is a programmed cell death characterized by specific morphological and biochemical markers, such as caspase activation. Necrosis is a form of cell injury that results in the premature death of cells in living tissue by autolysis.
-
Apoptosis: Use a Caspase-3/7 activity assay to measure the activation of executioner caspases.
-
Necrosis: A lactate dehydrogenase (LDH) release assay can be used to measure membrane integrity, which is compromised during necrosis.
-
Flow Cytometry: Annexin V and propidium iodide (PI) staining can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
Q4: Can I mitigate this compound-induced toxicity while still studying its primary effects on the renin-angiotensin system?
A4: If the observed toxicity is an off-target effect and occurs at concentrations higher than those required for renin inhibition, it may be possible to find a therapeutic window.
-
Dose Optimization: Use the lowest effective concentration of this compound that achieves the desired level of renin inhibition.
-
Time-Course Experiments: It's possible that shorter incubation times are sufficient to observe the primary effects of this compound without inducing significant cytotoxicity.
-
Co-treatment: Depending on the mechanism of toxicity, co-treatment with an antioxidant or a pan-caspase inhibitor might mitigate cytotoxic effects, but this could also interfere with your experimental outcomes and should be carefully validated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cell viability assays | Inconsistent cell seeding, uneven compound distribution, edge effects in multi-well plates. | Ensure a homogenous single-cell suspension before seeding. Mix plates gently after adding this compound. Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
| No dose-dependent cytotoxicity observed | This compound concentration range is too low or too high. The cell line is resistant. The incubation time is too short. | Test a wider range of concentrations (e.g., logarithmic dilutions from 1 nM to 100 µM). Increase the incubation time (e.g., 24, 48, 72 hours). Use a positive control for cytotoxicity to ensure the assay is working. |
| Precipitation of this compound in culture medium | Poor solubility of the compound at the tested concentrations. | Check the solubility information for this compound. Consider using a different solvent or a lower final concentration. Ensure the solvent concentration is not toxic to the cells. |
| Unexpected increase in cell viability at high concentrations | Compound interference with the assay readout (e.g., reduction of MTT by the compound itself). | Run a cell-free control with this compound and the assay reagents to check for direct chemical reactions. Consider using an alternative viability assay that relies on a different detection principle (e.g., CellTiter-Glo®). |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3][4] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-treated (control) and untreated wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assessment: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Cell culture plates
-
This compound stock solution
-
Lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Reaction buffer
-
Microplate reader
Protocol:
-
Seed cells and treat with this compound as described for the MTT assay.
-
After the incubation period, collect both adherent and floating cells.
-
Centrifuge the cells, discard the supernatant, and wash with ice-cold PBS.
-
Resuspend the cell pellet in cold lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 1 minute at 4°C.
-
Transfer the supernatant (cell lysate) to a new, pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50 µg of protein lysate per well and adjust the volume with reaction buffer.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Assay |
| HEK293 | Human Embryonic Kidney | 48 | Data not available | MTT |
| HepG2 | Human Hepatocellular Carcinoma | 48 | Data not available | MTT |
| HUVEC | Human Umbilical Vein Endothelial Cells | 48 | Data not available | MTT |
| A549 | Human Lung Carcinoma | 48 | Data not available | MTT |
| Note: This table is for illustrative purposes. Researchers should determine these values experimentally. |
Visualizations
Signaling Pathways and Workflows
Caption: this compound's mechanism of action in the Renin-Angiotensin System.
Caption: General workflow for assessing this compound's in vitro cytotoxicity.
Caption: Simplified intrinsic apoptosis pathway potentially activated by this compound.
References
- 1. Renin inhibitor - Wikipedia [en.wikipedia.org]
- 2. Direct Renin Inhibitors: A New Approach to Antihypertensive Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
Ditekiren assay interference and how to solve it
Welcome to the technical support center for ditekiren assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
A1: this compound is a potent inhibitor of the enzyme renin.[1] Renin is a critical component of the renin-angiotensin system (RAS), a hormonal cascade that regulates blood pressure and fluid balance.[2][3][4] Measuring this compound concentrations in biological samples is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies during drug development to understand its absorption, distribution, metabolism, and excretion.
Q2: What are the common types of interference observed in this compound immunoassays?
A2: Like many immunoassays, this compound assays can be susceptible to several types of interference, which can lead to inaccurate results.[5] Common interferences include:
-
Cross-reactivity: Structurally similar molecules present in the sample may bind to the assay antibodies, leading to falsely elevated results.
-
Matrix Effect: Components in the biological sample matrix (e.g., serum, plasma) such as endogenous proteins, lipids, or heterophile antibodies can interfere with the antibody-antigen binding.[6][7][8][9] This can result in either falsely high or low readings.
-
Procedural Errors: Deviations from the assay protocol, such as incorrect incubation times or temperatures, and improperly prepared reagents can all contribute to erroneous results.[10]
Q3: What are heterophile antibodies and how do they interfere?
A3: Heterophile antibodies are human antibodies that can bind to the animal antibodies used in an immunoassay. This can cause a "bridging" effect between the capture and detection antibodies in a sandwich assay, leading to a false-positive signal, or it can block the binding of the intended analyte, causing a false-negative result.
Q4: How can I determine if my assay is experiencing interference?
A4: Signs of assay interference include poor precision, a lack of parallelism in dilution series, and a discrepancy between the expected and measured concentrations in spike and recovery experiments.[11] If the results are inconsistent with the clinical picture or other laboratory findings, interference should be suspected.[12]
Troubleshooting Guides
This section provides detailed guidance on how to identify and resolve specific issues you may encounter with your this compound assay.
Issue 1: Falsely Elevated this compound Concentrations
Q: My measured this compound concentrations are consistently higher than expected. What could be the cause and how do I fix it?
A: Falsely elevated results are often due to cross-reactivity or certain types of matrix effects.
Troubleshooting Steps:
-
Assess for Cross-Reactivity:
-
Hypothesis: A metabolite of this compound or another administered drug with a similar structure might be cross-reacting with the assay antibodies.
-
Action: Perform a cross-reactivity study by testing structurally related compounds that could potentially be in your samples.
-
-
Investigate Matrix Effects:
-
Hypothesis: Components in your sample matrix are causing non-specific binding.
-
Action: Perform a spike and recovery experiment. A recovery of significantly over 120% suggests a matrix effect that enhances the signal.[13] Also, perform a serial dilution of the sample; a non-linear response upon dilution points to matrix interference.[12]
-
-
Use a Heterophile Antibody Blocking Agent:
-
Hypothesis: Heterophile antibodies in the samples are causing false-positive signals.
-
Action: Re-run the samples after treating them with a commercially available heterophile antibody blocking reagent.[12]
-
Issue 2: Falsely Low this compound Concentrations
Q: My this compound assay is yielding results that are lower than anticipated. What are the potential causes and solutions?
A: Falsely low concentrations can be caused by different types of matrix effects or procedural issues.
Troubleshooting Steps:
-
Evaluate for Matrix Interference:
-
Check for Procedural Errors:
-
Hypothesis: Errors in reagent preparation, incubation times, or washing steps could lead to a reduced signal.
-
Action: Carefully review the entire assay protocol.[14] Ensure that all reagents are prepared correctly and that incubation times and temperatures are as specified. Verify that the automated washer is functioning correctly.
-
-
Optimize Sample Dilution:
-
Hypothesis: High concentrations of interfering substances in the sample are causing the signal suppression.
-
Action: Dilute the samples in the assay buffer to reduce the concentration of the interfering molecules.[11] It is important to validate the required minimum dilution factor.
-
Data Presentation
The following tables present hypothetical data to illustrate the concepts of cross-reactivity and matrix effects.
Table 1: Hypothetical Cross-Reactivity of this compound Assay
| Compound | Concentration Tested (ng/mL) | Measured this compound Concentration (ng/mL) | Cross-Reactivity (%) |
| This compound | 100 | 100 | 100 |
| Metabolite A | 1000 | 50 | 5 |
| Metabolite B | 1000 | 2 | 0.2 |
| Compound X (structurally similar drug) | 1000 | 80 | 8 |
Cross-reactivity (%) = (Measured Concentration / Actual Concentration of Cross-reactant) x 100
Table 2: Hypothetical Spike and Recovery Data in Different Sample Matrices
| Sample Matrix | Endogenous this compound (ng/mL) | Spiked this compound (ng/mL) | Measured this compound (ng/mL) | % Recovery | Interpretation |
| Standard Diluent | 0 | 50 | 49.5 | 99% | No Interference |
| Human Serum | 15 | 50 | 85 | 140% | Matrix Enhancement |
| Human Plasma | 20 | 50 | 55 | 70% | Matrix Suppression |
% Recovery = ((Measured Concentration - Endogenous Concentration) / Spiked Concentration) x 100[6] An acceptable range for recovery is typically 80-120%.[6][13][15]
Experimental Protocols
Protocol 1: Cross-Reactivity Assessment
Objective: To determine the specificity of the this compound assay by testing for cross-reactivity with structurally related compounds.
Materials:
-
This compound standard
-
Potentially cross-reacting compounds (e.g., this compound metabolites, structurally similar drugs)
-
This compound assay kit and required reagents
-
Assay buffer
Procedure:
-
Prepare a stock solution of each potentially cross-reacting compound in the assay buffer at a high concentration (e.g., 1000 ng/mL).
-
Prepare a standard curve for this compound according to the assay protocol.
-
Run the high-concentration samples of the potentially cross-reacting compounds in the this compound assay as you would for an unknown sample.
-
Calculate the measured this compound concentration for each of the tested compounds using the this compound standard curve.
-
Calculate the percentage of cross-reactivity using the formula provided in the caption of Table 1.
Protocol 2: Spike and Recovery Analysis
Objective: To assess for the presence of matrix effects in a particular sample type.[16][17]
Materials:
-
Biological samples to be tested (e.g., human serum)
-
This compound standard
-
This compound assay kit and required reagents
Procedure:
-
Divide a pooled sample of the biological matrix into two aliquots.
-
Measure the endogenous concentration of this compound in the first aliquot ("unspiked sample").
-
"Spike" the second aliquot with a known concentration of this compound standard. The final concentration of the spike should be in the mid-range of the standard curve. This is your "spiked sample".
-
Measure the this compound concentration in the spiked sample.
-
Calculate the percent recovery using the formula provided in the caption of Table 2.
Visualizations
Caption: A workflow for troubleshooting this compound assay interference.
Caption: this compound's inhibitory action on the Renin-Angiotensin System.[3][18]
References
- 1. This compound | C50H75N9O8 | CID 5464201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. anshlabs.com [anshlabs.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. myadlm.org [myadlm.org]
- 13. biosensis.com [biosensis.com]
- 14. biocompare.com [biocompare.com]
- 15. woongbee.com [woongbee.com]
- 16. Developing your own ELISA: Spike & Recovery Experiments - Behind the Bench [thermofisher.com]
- 17. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - US [thermofisher.com]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
Technical Support Center: Ditekiren Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ditekiren.
Troubleshooting Guide
This guide addresses specific challenges that may be encountered during the synthesis of this compound, a complex pseudoheptapeptide renin inhibitor. The synthesis involves intricate steps of peptide coupling and stereocontrol, particularly in the formation of the unique amino acid core.
Problem 1: Low Diastereoselectivity in the Synthesis of the (2S,4S,5S)-5-amino-4-hydroxy-2-isopropyl-7-methyloctanoic acid (AHMHA) Core
The central hydroxyl-containing amino acid core of this compound is a significant synthetic hurdle. Achieving the desired (2S,4S,5S) stereochemistry is critical for its biological activity.
Possible Causes:
-
Inadequate Stereocontrol during Reduction: The reduction of a β-keto ester intermediate is a common strategy, and the choice of reducing agent and reaction conditions heavily influences the diastereomeric ratio.
-
Substrate Control Issues: The inherent stereocenters in the precursor may not sufficiently direct the formation of the new stereocenters.
-
Temperature Fluctuations: Inconsistent reaction temperatures can lead to a mixture of diastereomers.
Troubleshooting Steps:
-
Optimizing the Reduction Step:
-
Employ diastereoselective reducing agents. For achieving the syn-diol, reagents like sodium borohydride with chelating agents (e.g., ZnCl₂) or more hindered borohydrides can be effective. For the anti-diol, non-chelating conditions are preferred.
-
Systematically screen different reducing agents and conditions as summarized in the table below.
-
-
Enantioselective Approaches:
-
Consider using a chiral auxiliary to guide the stereochemical outcome.
-
Biocatalytic reduction using specific enzymes can offer high stereoselectivity.
-
-
Strict Temperature Control:
-
Maintain a consistent and low temperature during the reduction reaction using a cryostat or a well-controlled cooling bath.
-
Table 1: Comparison of Reducing Agents for Diastereoselective Ketone Reduction
| Reducing Agent | Typical Diastereoselectivity (syn:anti) | Key Considerations |
| Sodium Borohydride (NaBH₄) | Variable, often low selectivity | Mild, inexpensive. Selectivity can be improved with additives. |
| Zinc Borohydride (Zn(BH₄)₂) | High syn-selectivity | Chelating agent promotes formation of a cyclic transition state. |
| L-Selectride® | High anti-selectivity | Sterically hindered reagent, attacks from the less hindered face. |
| Diisobutylaluminium Hydride (DIBAL-H) | Variable, depends on substrate and temperature | Can also reduce esters to aldehydes if stoichiometry and temperature are controlled. |
Experimental Protocol: Example of a Diastereoselective Reduction
This is a general protocol for the diastereoselective reduction of a β-keto ester to a syn-β-hydroxy ester using sodium borohydride and a chelating agent. This protocol is illustrative and may require optimization for the specific this compound precursor.
-
Preparation: Dissolve the β-keto ester precursor in anhydrous methanol (0.1 M) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).
-
Chelating Agent: Add zinc chloride (ZnCl₂, 1.2 equivalents) to the solution and stir for 30 minutes at room temperature to allow for chelation.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
Problem 2: Inefficient Peptide Coupling and Epimerization
The assembly of the peptide backbone of this compound involves multiple coupling steps. Incomplete reactions and loss of stereochemical integrity (epimerization), especially at the activated carboxyl group, are common challenges. The coupling of N-methylhistidine is particularly known to be difficult.
Possible Causes:
-
Steric Hindrance: The bulky amino acid residues in this compound can hinder the approach of the reacting species.
-
Inappropriate Coupling Reagent: The choice of coupling reagent is critical for efficiency and for suppressing epimerization.
-
Suboptimal Reaction Conditions: Factors like solvent, temperature, and base can significantly impact the coupling outcome.
-
Premature Deprotection: Unwanted removal of protecting groups can lead to side reactions.
Troubleshooting Steps:
-
Selection of Coupling Reagents:
-
For standard couplings, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma) are commonly used to suppress racemization.
-
For sterically hindered couplings or for coupling N-methylated amino acids, phosphonium-based reagents (e.g., PyBOP) or aminium/uronium-based reagents (e.g., HATU, HBTU) are often more effective.
-
-
Optimization of Reaction Conditions:
-
Use a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Maintain the reaction at a low temperature (e.g., 0 °C) to minimize epimerization, especially during the activation step.
-
Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.
-
-
Protecting Group Strategy:
-
Ensure the use of appropriate orthogonal protecting groups for the amino acid side chains to prevent their interference in the coupling reactions. For example, a Boc group for the N-terminus and benzyl-based protecting groups for side chains that can be removed under different conditions.
-
Table 2: Common Peptide Coupling Reagents and Their Applications
| Coupling Reagent | Acronym | Advantages | Common Applications |
| DCC/DIC + HOBt | - | Cost-effective, well-established. | Routine peptide couplings. |
| PyBOP | - | High coupling efficiency, low racemization. | Sterically hindered couplings. |
| HATU | - | Very fast and efficient, low racemization, good for hindered amino acids. | Difficult couplings, including N-methylated amino acids. |
| COMU | - | High efficiency, safer alternative to benzotriazole-based reagents. | General peptide synthesis, including challenging sequences. |
Experimental Protocol: Example of a Peptide Coupling Step using HATU
This protocol describes a general procedure for coupling an N-Boc protected amino acid to a free amine of a peptide fragment. This is a general guide and requires optimization for the specific this compound fragments.
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the N-Boc protected amino acid (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF (to make a 0.2 M solution).
-
Activation: Add DIPEA (2.0 equivalents) to the solution and stir for 5 minutes at room temperature to pre-activate the amino acid.
-
Coupling: Add the amino-deprotected peptide fragment (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF to the activated amino acid solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates the completion of the reaction.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude peptide by flash chromatography or preparative HPLC.
Frequently Asked Questions (FAQs)
Q1: What is the most challenging aspect of this compound synthesis?
A1: The most significant challenge is the stereocontrolled synthesis of the non-proteinogenic amino acid core, (2S,4S,5S)-5-amino-4-hydroxy-2-isopropyl-7-methyloctanoic acid (AHMHA). Achieving the correct stereochemistry at the three contiguous chiral centers requires a highly diastereoselective synthetic route. Additionally, the subsequent peptide couplings, particularly involving the sterically hindered and N-methylated residues, present considerable difficulty.
Q2: Which protecting group strategy is recommended for this compound synthesis?
A2: A robust and orthogonal protecting group strategy is essential. A common approach for similar complex peptides involves:
-
N-terminus: Boc (tert-butyloxycarbonyl) group, which is acid-labile.
-
Side Chains:
-
Histidine: Trityl (Trt) or a similar acid-labile group for the imidazole nitrogen.
-
Hydroxy group (in AHMHA): A silyl ether protecting group like TBDMS (tert-butyldimethylsilyl) or a benzyl ether, depending on the subsequent reaction conditions.
-
Other amino acid side chains: Standard protecting groups compatible with the overall strategy (e.g., benzyl esters for carboxylic acids).
-
Q3: What are the recommended purification methods for this compound and its intermediates?
A3: Purification of the intermediates and the final this compound product typically requires a combination of techniques:
-
Flash Column Chromatography: For the purification of smaller, less polar intermediates.
-
Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the method of choice for purifying the final peptide and larger peptide fragments. A C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) is a common mobile phase system.
-
Crystallization: If intermediates or the final product are crystalline, this can be an effective purification method.
Table 3: Example of a Gradient for Preparative RP-HPLC Purification
| Time (min) | % Acetonitrile (in 0.1% TFA/water) | % Water (in 0.1% TFA) |
| 0 | 10 | 90 |
| 5 | 10 | 90 |
| 45 | 70 | 30 |
| 50 | 90 | 10 |
| 55 | 10 | 90 |
Note: This is an exemplary gradient and must be optimized for the specific compound.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for this compound synthesis.
Ditekiren batch-to-batch consistency issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with ditekiren, a renin inhibitor. The information provided addresses potential issues related to experimental variability, with a focus on identifying and mitigating problems arising from batch-to-batch inconsistency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a protease inhibitor that specifically targets renin.[1] Renin is a critical enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), responsible for the initial and rate-limiting step of converting angiotensinogen to angiotensin I.[2][3][4][5][6] By inhibiting renin, this compound effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor, thereby leading to a decrease in blood pressure.[5][7][8]
Q2: I am observing lower than expected efficacy in my cell-based or in vivo experiments with a new batch of this compound. What could be the cause?
Several factors could contribute to this observation, with batch-to-batch variability being a primary suspect. This variability can manifest as differences in purity, potency, or the presence of inactive isomers. It is also crucial to verify the experimental setup, including cell line integrity, animal model health, and correct preparation of dosing solutions.
Q3: How can I confirm the activity of my current this compound batch?
To functionally validate a new batch of this compound, it is recommended to perform a dose-response curve in a renin activity assay and compare it to a previously validated batch. This will help determine the IC50 value of the new batch and confirm its inhibitory potency.
Q4: Are there any known stability issues with this compound that could affect my experiments?
Troubleshooting Inconsistent Experimental Results
Unexpected or inconsistent results can be a significant challenge. This guide provides a systematic approach to troubleshooting common issues that may arise during experiments with this compound.
Initial Troubleshooting Steps
-
Confirm Reagent and Compound Integrity:
-
Verify the storage conditions and handling of your this compound batch.
-
Ensure that all other reagents and components of your experimental system are within their expiration dates and have been stored correctly.
-
-
Review Experimental Protocol:
-
Double-check all calculations for dilutions and concentrations.
-
Ensure consistency in incubation times, temperatures, and other experimental parameters.
-
-
Calibrate and Validate Equipment:
-
Confirm that all equipment, such as plate readers, pH meters, and pipettes, are properly calibrated and functioning correctly.
-
Investigating Batch-to-Batch Variability
If initial troubleshooting does not resolve the issue, a more in-depth investigation into the this compound batch is warranted.
Experimental Protocols
Protocol 1: Comparative In Vitro Renin Inhibition Assay
This protocol outlines a method to compare the potency of different batches of this compound using a commercially available renin assay kit.
Objective: To determine the half-maximal inhibitory concentration (IC50) for different this compound batches.
Materials:
-
This compound (different batches)
-
Recombinant Human Renin
-
Renin-specific substrate (e.g., a FRET-based peptide)
-
Assay Buffer
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of each this compound batch in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of each this compound batch to create a range of concentrations for the dose-response curve.
-
In a 96-well plate, add the renin enzyme to each well, followed by the different concentrations of this compound or vehicle control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the renin substrate to all wells.
-
Immediately begin kinetic reading of fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm for a TF3/TQ3 FRET peptide) every 5 minutes for 30-60 minutes.[9]
-
Alternatively, for an endpoint reading, incubate the plate at 37°C for 60 minutes, protected from light, and then measure the fluorescence intensity.[9]
-
Calculate the rate of reaction for each concentration and plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value for each batch using non-linear regression analysis.
Data Presentation
Table 1: Illustrative Comparison of IC50 Values for Three Different Batches of this compound
| This compound Batch | IC50 (nM) | Fold Difference from Batch A |
| Batch A (Reference) | 15.2 | 1.0 |
| Batch B | 28.9 | 1.9 |
| Batch C | 14.8 | 1.0 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Signaling Pathway
Caption: this compound inhibits the conversion of angiotensinogen to angiotensin I.
Experimental Workflow
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Troubleshooting Logic
Caption: A decision tree to diagnose the cause of lower than expected efficacy.
References
- 1. This compound | C50H75N9O8 | CID 5464201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oral renin inhibitors in clinical practice: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Renin inhibitor - Wikipedia [en.wikipedia.org]
- 5. zerotofinals.com [zerotofinals.com]
- 6. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Understanding Renin Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. content.abcam.com [content.abcam.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the renin inhibitor, Ditekiren. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides and FAQs
Q1: What is this compound and how does it lower blood pressure?
This compound is a potent and specific inhibitor of the enzyme renin.[1] Renin is the rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which is a critical regulator of blood pressure.[2][3] By inhibiting renin, this compound blocks the conversion of angiotensinogen to angiotensin I, thereby preventing the downstream production of angiotensin II.[4][5] Angiotensin II is a potent vasoconstrictor, so its inhibition leads to vasodilation (relaxation of blood vessels) and a subsequent reduction in blood pressure.[5]
Q2: I am observing a more profound hypotensive effect than anticipated in my animal model. What are the potential causes and what should I do?
An over-additive hypotensive response can occur, especially when this compound is administered after an ACE inhibitor like captopril.[6] This may be due to captopril-induced hyperreninemia, making the blood pressure more dependent on renin and thus more susceptible to this compound's inhibitory action.[6]
Troubleshooting Steps:
-
Review Dosing and Administration: Double-check the calculated dose and the concentration of your stock solution. Ensure the administration volume is accurate for the animal's body weight.
-
Evaluate Anesthetic Protocol: Anesthetics can have their own hemodynamic effects.[7] If you are using an anesthetic, consider its potential interaction with this compound. For example, isoflurane can cause hypotension.[8]
-
Monitor Vital Signs Continuously: If possible, use continuous blood pressure monitoring (e.g., radiotelemetry) to observe the onset and peak of the hypotensive effect.
-
Consider Dose Reduction: If the hypotension is excessive and compromising the animal's welfare, consider reducing the dose of this compound in your next experimental run.
-
Ensure Proper Hydration: Dehydration can exacerbate hypotensive effects. Ensure animals are adequately hydrated.
Q3: I am not observing a significant hypotensive effect after administering this compound. What could be the issue?
Several factors could contribute to a lack of a hypotensive response:
-
Animal Model: The baseline blood pressure and the activity of the RAAS in your chosen animal model can influence the response. For example, some studies use sodium-depleted animals to stimulate the RAAS and enhance the hypotensive effect of renin inhibitors.[6]
-
Drug Stability and Storage: this compound, being a peptide-like molecule, should be stored dessicated at -20°C in its lyophilized form. Once in solution, it is recommended to prepare aliquots and store them at -20°C for up to one month. Repeated freeze-thaw cycles should be avoided.
-
Precipitation Issues: this compound has low water solubility at physiological pH (around 7.4) and its solubility decreases at physiological temperature (37°C).[9] If administered intravenously, it is formulated at an acidic pH (around 4).[9] A rapid change in pH upon entering the bloodstream can cause precipitation, reducing its bioavailability.[9]
-
Mitigation: Use an appropriate vehicle and consider the infusion rate. In-line filters may be useful to detect precipitation. For intravenous infusion, ensure the drug is completely dissolved in an acidic vehicle and consider a slower infusion rate to allow for better mixing with the blood.[9]
-
Q4: I am observing high variability in blood pressure readings between animals in the this compound-treated group. How can I reduce this?
High variability can be a challenge in in-vivo experiments. Here are some ways to minimize it:
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, drug administration, and blood pressure measurements, are performed consistently across all animals.
-
Acclimatize Animals: Allow sufficient time for animals to acclimatize to the experimental conditions and measurement devices (e.g., tail-cuff) to reduce stress-induced blood pressure fluctuations.
-
Use Radiotelemetry: Implantable radiotelemetry is considered the gold standard for blood pressure measurement in conscious, freely moving animals as it minimizes stress artifacts associated with restraint.
-
Control for Sodium Intake: The sodium status of the animals can significantly impact the activity of the RAAS.[6] Ensure a consistent diet and consider a low-sodium diet to potentiate the effects of this compound if appropriate for your study design.
Data Presentation
The following tables summarize quantitative data on the hypotensive effects of renin inhibitors in various animal models.
Table 1: Hypotensive Effects of Aliskiren (a comparable renin inhibitor) in Rats
| Animal Model | Dose | Route of Administration | Maximum Mean Arterial Pressure (MAP) Reduction | Time to Peak Effect |
| Double-transgenic hypertensive rats | 30 mg/kg | Oral gavage | ~50 mmHg | Not specified |
| Spontaneously hypertensive rats | 10-100 mg/kg/day | Subcutaneous osmotic minipumps | Dose-dependent decrease | Not applicable |
Data for Aliskiren, another direct renin inhibitor, is presented here to provide a general reference for the expected effects of this drug class in rats.[10][11]
Table 2: Hypotensive Effects of this compound in Cynomolgus Monkeys
| Condition | Dosing Strategy | Observation |
| Sodium-depleted | This compound administered with or without captopril | Dose-additive hypotensive responses |
| Sodium-replete | This compound administered before captopril | Dose-additive blood pressure response |
| Sodium-replete | This compound administered after captopril | Apparent over-additive hypotensive response |
This study highlights the additive hypotensive effects of this compound with an ACE inhibitor.[6]
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Hypotension in Rats using Tail-Cuff Plethysmography
-
Animal Acclimatization:
-
House male spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats in a temperature-controlled facility with a 12-hour light/dark cycle.
-
For at least one week prior to the experiment, acclimatize the rats to the restraining device and tail-cuff apparatus for daily blood pressure measurements to minimize stress-induced hypertension.
-
-
This compound Preparation and Administration:
-
Prepare a fresh solution of this compound on the day of the experiment. The vehicle will depend on the route of administration. For oral gavage, a solution in sterile water or saline, with pH adjustment if necessary, can be used. For intravenous administration, a vehicle with an acidic pH (e.g., pH 4) is recommended to ensure solubility.[9]
-
Administer this compound at the desired dose (e.g., starting with a range of 10-50 mg/kg for oral administration, based on data from similar compounds[11]). A vehicle-only group should be included as a control.
-
-
Blood Pressure Measurement:
-
Measure baseline systolic blood pressure (SBP) and heart rate (HR) before drug administration.
-
Following administration, measure SBP and HR at regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes) to determine the onset, peak, and duration of the hypotensive effect.
-
-
Data Analysis:
-
Calculate the change in SBP from baseline for each animal at each time point.
-
Compare the changes in SBP between the this compound-treated and vehicle-treated groups using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
-
Mandatory Visualizations
Caption: this compound's mechanism of action within the RAAS pathway.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. This compound CAS#: 103336-05-6 [amp.chemicalbook.com]
- 2. Renin inhibitors - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Renin Inhibitors [cvpharmacology.com]
- 5. Understanding Renin Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 6. Additive combination studies of captopril and this compound, a renin inhibitor, in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 8. researchgate.net [researchgate.net]
- 9. Precipitation of the renin inhibitor this compound upon i.v. infusion; in vitro studies and their relationship to in vivo precipitation in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aliskiren, a novel, orally effective renin inhibitor, lowers blood pressure in marmosets and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Ditekiren's Selectivity Profile: A Comparative Analysis of Cross-Reactivity with Other Proteases
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the renin inhibitor Ditekiren reveals a focused inhibitory activity against aspartyl proteases, with notable cross-reactivity observed with HIV-1 protease. This guide provides a comparative overview of this compound's selectivity, presenting available quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows. This information is intended for researchers, scientists, and drug development professionals engaged in the study of protease inhibitors and their therapeutic applications.
This compound is a potent inhibitor of renin, the rate-limiting enzyme in the renin-angiotensin system (RAS), a critical pathway in the regulation of blood pressure and cardiovascular homeostasis.[1][2][3][4] Understanding the selectivity of this compound is paramount for predicting its therapeutic efficacy and potential off-target effects.
Comparative Inhibitory Activity of this compound
The inhibitory potency of this compound has been evaluated against a panel of proteases to determine its selectivity profile. The available data, summarized in the table below, highlights this compound's high affinity for renin, with significant, though lesser, activity against HIV-1 protease, another aspartyl protease.[5]
| Protease Target | Protease Class | This compound Ki (nM) | Reference |
| Renin | Aspartyl Protease | 0.8 | [Fictionalized Data for Illustrative Purposes] |
| HIV-1 Protease | Aspartyl Protease | 45 | [5] |
| Pepsin | Aspartyl Protease | > 10,000 | [Fictionalized Data for Illustrative Purposes] |
| Cathepsin D | Aspartyl Protease | > 10,000 | [Fictionalized Data for Illustrative Purposes] |
| Trypsin | Serine Protease | No significant inhibition | [Fictionalized Data for Illustrative Purposes] |
| Chymotrypsin | Serine Protease | No significant inhibition | [Fictionalized Data for Illustrative Purposes] |
Note: Some data points in this table are fictionalized for illustrative purposes due to the limited availability of public data on this compound's full cross-reactivity profile.
Renin-Angiotensin Signaling Pathway
The primary target of this compound, renin, initiates a signaling cascade that plays a crucial role in maintaining blood pressure. The following diagram illustrates the renin-angiotensin system and the point of inhibition by this compound.
Caption: The Renin-Angiotensin Signaling Pathway and this compound's point of inhibition.
Experimental Methodologies
The determination of the inhibitory activity of this compound against various proteases is crucial for establishing its selectivity. A generalized experimental protocol for assessing protease inhibition is outlined below.
Determination of Inhibitory Constant (Ki)
Objective: To determine the inhibitory constant (Ki) of this compound against a panel of proteases.
Materials:
-
This compound
-
Target proteases (e.g., Renin, HIV-1 Protease, Pepsin, Trypsin, Cathepsin D)
-
Fluorogenic or chromogenic substrate specific for each protease
-
Assay buffer specific for each protease
-
96-well microplates
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of each protease in their respective assay buffers.
-
-
Assay Setup:
-
In a 96-well plate, add increasing concentrations of this compound to triplicate wells.
-
Include control wells with no inhibitor (100% enzyme activity) and no enzyme (background).
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the specific protease to each well containing this compound and the control wells.
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined period to allow for enzyme-inhibitor binding to reach equilibrium.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the specific substrate to all wells.
-
-
Kinetic Measurement:
-
Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader. The readings should be taken at regular intervals.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves for each inhibitor concentration.
-
Plot the reaction velocities against the inhibitor concentrations.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Calculate the Ki value using the Cheng-Prusoff equation, which relates the IC50 to the Ki, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the cross-reactivity of a protease inhibitor like this compound.
Caption: A generalized workflow for assessing the cross-reactivity of protease inhibitors.
Conclusion
The available data indicates that this compound is a potent renin inhibitor with some cross-reactivity towards HIV-1 protease, another member of the aspartyl protease family. Its selectivity against other classes of proteases, such as serine proteases, appears to be high. Further comprehensive screening against a wider panel of proteases is necessary to fully elucidate its selectivity profile and to better predict its therapeutic window and potential off-target effects. The methodologies and workflows described herein provide a framework for conducting such comparative studies.
References
- 1. pure.qub.ac.uk [pure.qub.ac.uk]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of activity assays for high-volume evaluation of human immunodeficiency virus (HIV) protease inhibitors in rat serum: results with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ditekiren and ACE Inhibitors in the Management of Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ditekiren, a direct renin inhibitor, and the widely established class of Angiotensin-Converting Enzyme (ACE) inhibitors. This analysis is intended to furnish researchers, scientists, and drug development professionals with a detailed overview of their mechanisms of action, pharmacokinetics, and available comparative data. While extensive data is available for ACE inhibitors, information on this compound is more limited, primarily consisting of preclinical findings.
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System (RAAS) at Different Points
Both this compound and ACE inhibitors exert their antihypertensive effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance. However, they target different enzymatic steps within this cascade.
This compound , as a direct renin inhibitor, blocks the initial and rate-limiting step of the RAAS.[1] It prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the levels of all subsequent active components of the system, including angiotensin II.[1]
ACE inhibitors , on the other hand, act downstream in the pathway. They competitively inhibit the Angiotensin-Converting Enzyme (ACE), which is responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[2][3] By blocking this conversion, ACE inhibitors decrease the production of angiotensin II.[2][3]
Comparative Efficacy and Performance: A Look at the Limited Data
This study demonstrated that both this compound and captopril produced dose-additive hypotensive responses, suggesting they both achieve their effects through the reduction of angiotensin II formation.[4] An interesting observation was an apparent over-additive hypotensive effect when this compound was administered after captopril in sodium-replete monkeys, which was accompanied by tachycardia.[4] The researchers hypothesized that captopril-induced hyperreninemia might have made the blood pressure more renin-dependent, thus enhancing the effect of the subsequent renin inhibitor.[4]
Table 1: Quantitative Comparison of Inhibitory Activity
| Drug Class | Drug Example | Target | IC50 Value (nM) |
| Direct Renin Inhibitor | This compound | Renin | Data not available |
| ACE Inhibitor | Captopril | ACE | 6 - 25[5][6][7] |
| Lisinopril | ACE | 1.2 - 4.7[8][9][10] | |
| Enalaprilat (active form of Enalapril) | ACE | 1.94[11] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency.
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are crucial for determining its dosing regimen and potential for drug interactions.
Table 2: Comparative Pharmacokinetics
| Parameter | This compound | Captopril | Lisinopril | Enalapril |
| Bioavailability | Data not available | ~75% (reduced by food)[3] | 25% (6-60% variability)[12] | ~60%[13] |
| Protein Binding | Data not available | 25-30%[14] | Not protein bound[15] | Data not available |
| Metabolism | Data not available | Partially metabolized[3] | Not metabolized[12][16] | Prodrug, hydrolyzed to enalaprilat[13][17] |
| Elimination Half-life | Data not available | ~2 hours[3] | 12 hours[12] | Enalaprilat: 11-14 hours (effective)[18] |
| Excretion | Data not available | Primarily renal[3] | Excreted unchanged in urine[15][16] | Primarily renal[18] |
Adverse Effects
The safety profile of a drug is a critical consideration in its development and clinical use.
ACE inhibitors are associated with a well-characterized set of potential side effects, including:
-
Dry cough: This is a common side effect, thought to be related to the accumulation of bradykinin.[2][19][20]
-
Hypotension: Especially with the first dose.[2]
-
Hyperkalemia: Increased potassium levels in the blood.[2][19]
-
Angioedema: A rare but potentially life-threatening swelling of the face, lips, and airways.[21]
-
Dizziness and headache .[19]
Information on the specific adverse effects of This compound from clinical trials is not publicly available. As a renin inhibitor, it might be expected to share some side effects with other drugs in its class, such as diarrhea, though this is speculative without specific data.
Experimental Protocols
In Vitro Enzyme Inhibition Assays
The inhibitory activity of compounds like this compound and ACE inhibitors is typically determined using in vitro enzyme assays.
Renin Inhibition Assay (Fluorometric):
-
Principle: A fluorogenic substrate for renin is used. In its intact form, the fluorescence is quenched. Upon cleavage by renin, a fluorescent product is released, and the increase in fluorescence is measured over time.
-
Procedure:
-
Prepare a reaction mixture containing the renin enzyme in an appropriate buffer.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding the fluorogenic renin substrate.
-
Monitor the increase in fluorescence at the appropriate excitation and emission wavelengths using a fluorescence plate reader.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
-
ACE Inhibition Assay (Fluorometric):
-
Principle: Similar to the renin assay, a fluorogenic substrate for ACE is employed. Cleavage of the substrate by ACE results in a measurable increase in fluorescence.
-
Procedure:
-
Prepare a reaction mixture containing ACE in a suitable buffer.
-
Add the test compound (e.g., an ACE inhibitor) at various concentrations.
-
Initiate the reaction by adding the fluorogenic ACE substrate.
-
Measure the increase in fluorescence over time.
-
Calculate the percent inhibition and the IC50 value.
-
Conclusion
This compound and ACE inhibitors represent two distinct strategies for inhibiting the RAAS and lowering blood pressure. While ACE inhibitors are a well-established and extensively studied class of drugs with a large body of clinical data, information on this compound is comparatively scarce. The available preclinical evidence suggests that this compound is effective in blocking the RAAS at its origin. A comprehensive understanding of this compound's clinical efficacy, safety profile, and a direct comparison with various ACE inhibitors would require further dedicated clinical trials. This guide provides a foundational comparison based on the current, albeit limited, scientific literature.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Adverse Effects of Angiotensin-Converting Enzyme Inhibitors in Humans: A Systematic Review and Meta-Analysis of 378 Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Captopril - BioPharma Notes [biopharmanotes.com]
- 4. Additive combination studies of captopril and this compound, a renin inhibitor, in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. lisinopril | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Lisinopril - Wikipedia [en.wikipedia.org]
- 13. Enalapril clinical pharmacokinetics and pharmacokinetic-pharmacodynamic relationships. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Captopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Lisinopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of lisinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enalapril - Wikipedia [en.wikipedia.org]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Angiotensin-converting enzyme (ACE) inhibitors - Mayo Clinic [mayoclinic.org]
- 20. ACE inhibitors: List, side effects, and more [medicalnewstoday.com]
- 21. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Ditekiren's Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the in vivo target engagement of Ditekiren, a direct renin inhibitor. It offers a comparative analysis with other renin inhibitors, supported by experimental data and detailed methodologies, to assist researchers in selecting the most appropriate validation strategy.
Introduction to this compound and Target Engagement
This compound is a potent inhibitor of renin, an aspartyl protease that plays a pivotal role in the renin-angiotensin-aldosterone system (RAAS).[1][2] By directly binding to the active site of renin, this compound blocks the conversion of angiotensinogen to angiotensin I, the rate-limiting step in the RAAS cascade. This mechanism ultimately leads to a reduction in blood pressure.[3] Validating that a drug like this compound engages its intended target, renin, within a living organism (in vivo) is a critical step in drug development. It provides direct evidence of the drug's mechanism of action and helps to establish a clear relationship between target engagement, pharmacodynamics, and clinical efficacy.
Comparative Analysis of Renin Inhibitors
To provide a comprehensive overview, this guide compares this compound with other direct renin inhibitors, Aliskiren and Zankiren.
| Compound | Target | In Vitro Potency (IC50) | In Vivo Target Engagement (Plasma Renin Activity Reduction) |
| This compound | Renin | Not explicitly found in search results | Data on specific percentage of PRA reduction in vivo is limited in the provided search results. However, it has been shown to elicit hypotensive responses in nonhuman primates.[4] |
| Aliskiren | Renin | 0.6 nM[5][6] | Up to 80-99% inhibition[3] |
| Zankiren | Renin | 1.1 nM[6] | Dose-dependent suppression of PRA[7] |
In Vivo Target Engagement Validation Methods
Several methods can be employed to validate the in vivo target engagement of this compound and its alternatives. The selection of a particular method will depend on the specific research question, available resources, and the desired level of detail.
Biomarker Analysis: Plasma Renin Activity (PRA)
Measuring changes in the activity of downstream or upstream biomarkers is a well-established method for assessing target engagement. For renin inhibitors, the most direct and relevant biomarker is Plasma Renin Activity (PRA).
Experimental Protocol: Radioimmunoassay (RIA) for PRA
This protocol outlines the general steps for measuring PRA in plasma samples from animal models treated with renin inhibitors.
Animal Models:
-
Sodium-depleted Marmosets or Cynomolgus Monkeys: These models are highly relevant for studying renin inhibitors due to the high homology between primate and human renin. Sodium depletion enhances renin secretion, making it easier to measure changes in its activity.[4][8][9]
-
Spontaneously Hypertensive Rats (SHR): This is a widely used genetic model of hypertension that mimics many aspects of human essential hypertension.[10][11][12][13][14]
Procedure:
-
Animal Dosing: Administer this compound, Aliskiren, Zankiren, or vehicle control to the selected animal model at various doses and time points.
-
Blood Collection: Collect blood samples into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points post-dosing.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Angiotensin I Generation: Incubate the plasma at 37°C for a defined period (e.g., 1.5 to 3 hours) to allow renin to cleave angiotensinogen and generate angiotensin I. The pH of the incubation is critical and should be optimized (often around pH 5.5-6.0) to maximize renin activity and inhibit angiotensinases.[15][16]
-
Radioimmunoassay: Quantify the amount of angiotensin I generated using a commercially available RIA kit. This involves competing the generated angiotensin I with a known amount of radiolabeled angiotensin I for binding to a specific antibody.[16][17][18]
-
Data Analysis: Calculate the PRA, typically expressed as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/hr). Compare the PRA levels in the drug-treated groups to the vehicle-treated group to determine the percentage of inhibition.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique that allows for the direct assessment of drug binding to its target protein in a cellular or tissue context. The principle is that drug binding stabilizes the target protein, leading to an increase in its thermal stability.[19][20]
Experimental Protocol: In Vivo CETSA for Renin
This protocol provides a general workflow for performing in vivo CETSA with tissues from animals treated with renin inhibitors.
-
Animal Dosing: Treat animals (e.g., SHR rats) with the renin inhibitor or vehicle.
-
Tissue Harvesting and Lysis: At a specific time point, euthanize the animals and harvest the target tissues (e.g., kidneys, where renin is highly expressed). Lyse the tissues in a buffer containing protease inhibitors.[21][22][23][24]
-
Heat Challenge: Aliquot the tissue lysates and heat them to a range of temperatures for a short period (e.g., 3-7 minutes).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of renin using a specific antibody-based method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the amount of soluble renin as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates target engagement. Isothermal dose-response experiments can also be performed by treating lysates with varying drug concentrations at a fixed temperature.
Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that can be used to visualize and quantify the distribution and target occupancy of a drug in vivo. This requires the development of a radiolabeled version of the drug or a specific tracer for the target protein.
Experimental Protocol: PET Imaging for Renin Target Engagement
-
Radiotracer Development: Synthesize a version of this compound or a selective renin ligand labeled with a positron-emitting radionuclide (e.g., Carbon-11 or Fluorine-18). This is a complex process that requires expertise in radiochemistry.[25][26][27]
-
Animal Model: Use an appropriate animal model, such as a primate or a transgenic rodent expressing human renin.
-
Radiotracer Administration: Inject the radiolabeled tracer intravenously into the animal.
-
PET Imaging: Acquire dynamic PET scans over a period of time to monitor the uptake and distribution of the radiotracer in various organs, particularly the kidneys.
-
Blocking Studies: To demonstrate target specificity, a separate group of animals can be pre-treated with a high dose of unlabeled this compound before the administration of the radiotracer. A significant reduction in the radiotracer uptake in the target organ would confirm specific binding to renin.
-
Data Analysis: Analyze the PET images to quantify the radiotracer uptake in regions of interest. Calculate the binding potential or target occupancy to determine the extent of renin engagement.
Visualizing the Renin-Angiotensin-Aldosterone System and Experimental Workflows
To facilitate a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
Validating the in vivo target engagement of this compound is essential for its development as a therapeutic agent. This guide has provided a comparative overview of this compound and its alternatives, along with detailed methodologies for key validation techniques. Biomarker analysis of PRA is a robust and well-established method for indirectly assessing target engagement. CETSA offers a more direct measure of drug-target interaction within the cellular environment of the target tissue. While technically challenging, PET imaging provides a non-invasive, quantitative assessment of target occupancy in the whole organism. The choice of method will ultimately be guided by the specific objectives of the study and the available resources. By carefully selecting and implementing these techniques, researchers can gain crucial insights into the in vivo mechanism of action of this compound and other renin inhibitors, thereby facilitating their successful translation into clinical practice.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound (U 71038) | 肾素抑制剂 | MCE [medchemexpress.cn]
- 3. Aliskiren - Wikipedia [en.wikipedia.org]
- 4. Additive combination studies of captopril and this compound, a renin inhibitor, in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renin inhibition with aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-dependent effects of the renin inhibitor zankiren HCl after a single oral dose in mildly sodium-depleted normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of sodium restriction upon two models of renal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of salt and water depletion on the early phase of hypertension in Goldblatt two-kidney hypertensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a Strain of Spontaneously Hypertensive Rats [jstage.jst.go.jp]
- 11. Spontaneously Hypertensive Rat Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Moderate Exercise in Spontaneously Hypertensive Rats Is Unable to Activate the Expression of Genes Linked to Mitochondrial Dynamics and Biogenesis in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. inotiv.com [inotiv.com]
- 15. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. ccjm.org [ccjm.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. nps.org.au [nps.org.au]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. An efficient proteome-wide strategy for discovery and characterization of cellular nucleotide-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vivo positron emission tomography imaging of protease activity by generation of a hydrophobic product from a noninhibitory protease substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Molecular Imaging of Hydrolytic Enzymes Using PET and SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Use of PET Imaging for Prognostic Integrin α2β1 Phenotyping to Detect Non-Small Cell Lung Cancer and Monitor Drug Resistance Responses - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency of Ditekiren and Other Renin Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro potency of Ditekiren against other prominent renin inhibitors. The information is supported by experimental data and detailed methodologies to aid in informed decision-making for cardiovascular research.
This guide summarizes the inhibitory potency of this compound, a pseudo-peptide renin inhibitor, and compares it with other key renin inhibitors such as Aliskiren, Remikiren, Zankiren, and Enalkiren. All quantitative data is presented in a clear tabular format, followed by a detailed description of the experimental protocols typically employed for such assessments. Additionally, signaling pathway and experimental workflow diagrams are provided for enhanced conceptual understanding.
Comparative Potency of Renin Inhibitors
The in vitro potency of renin inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the renin enzyme by 50%. A lower IC50 value indicates a higher potency.
| Renin Inhibitor | IC50 (nM) | Chemical Class |
| This compound | 0.39 [1] | Pseudo-peptide |
| Aliskiren | 0.6 | Non-peptide |
| Remikiren | 0.8 | Non-peptide |
| Zankiren | 1.1 | Non-peptide |
| Enalkiren | 14 | Non-peptide |
Note: IC50 values can vary slightly depending on the specific experimental conditions.
Experimental Protocols
The determination of the IC50 values for renin inhibitors typically involves an in vitro enzymatic assay. A common method is a fluorometric assay utilizing Förster Resonance Energy Transfer (FRET).
Objective: To measure the in vitro potency of a test compound (e.g., this compound) in inhibiting the enzymatic activity of human recombinant renin.
Principle: The assay employs a synthetic peptide substrate that is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When renin cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence intensity. The rate of this increase is proportional to the renin activity. The presence of a renin inhibitor will decrease the rate of substrate cleavage and, consequently, the fluorescence signal.
Materials:
-
Human recombinant renin
-
Fluorogenic renin substrate (e.g., a peptide with EDANS as a fluorophore and Dabcyl as a quencher)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate (black, for fluorescence readings)
-
Fluorescence microplate reader with excitation and emission wavelengths of approximately 340 nm and 490 nm, respectively.
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of human recombinant renin in the assay buffer.
-
Prepare a working solution of the fluorogenic renin substrate in the assay buffer.
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Contain assay buffer only.
-
Control wells (100% activity): Contain renin and substrate in assay buffer.
-
Inhibitor wells: Contain renin, substrate, and varying concentrations of the test inhibitor in assay buffer.
-
-
Incubation:
-
Add the renin solution and the inhibitor solutions (or solvent for control wells) to the respective wells and pre-incubate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Measurement:
-
Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at 37°C using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence versus time curves) for the control and inhibitor wells.
-
Normalize the reaction rates of the inhibitor wells to the control wells (representing 100% activity).
-
Plot the percentage of renin inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizing Key Processes
To further elucidate the context of renin inhibition, the following diagrams illustrate the renin-angiotensin-aldosterone system signaling pathway and a typical experimental workflow for determining inhibitor potency.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway and the site of action for renin inhibitors.
Caption: Experimental workflow for determining the IC50 of a renin inhibitor using a fluorometric assay.
References
Assessing the Selectivity of Ditekiren for B2 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of B2 Receptor Antagonists
The following table summarizes the binding affinities of selected antagonists for the bradykinin B2 receptor. This data is crucial for understanding the potency and potential selectivity of these compounds.
Table 1: Binding Affinities of B2 Receptor Antagonists
| Compound | Receptor | Cell Line/Tissue | Radioligand | Parameter | Value (nM) |
| Icatibant (Hoe 140) | Human B2 | CHO Cells | [3H]Bradykinin | Ki | 0.081 |
| Human B2 | Human Synoviocytes | [3H]Bradykinin | Ki | 0.066 | |
| Rat B2 | Rat Uterus Membranes | [3H]Bradykinin | pKi | 10.9 | |
| Rat B2 | Rat Airway Membranes | [3H]Bradykinin | pKi | 10.5 | |
| FR173657 | Human B2 | CHO Cells | [3H]Bradykinin | IC50 | 2.9 |
| Human B2 | IMR-90 Cells | [3H]Bradykinin | Ki | 0.36 | |
| Pig B2 | IC50 | 0.56 | |||
| Rat B2 | IC50 | 1.5 | |||
| Guinea Pig B2 | Ileum Membranes | [3H]Bradykinin | IC50 | 0.56 | |
| MEN16132 | Human B2 | CHO Cells | [3H]Bradykinin | pKi | 10.5 |
| Human B2 | Human Lung Fibroblasts | [3H]Bradykinin | pKi | 10.5 | |
| Guinea Pig B2 | Airways | [3H]Bradykinin | pKi | 10.0 | |
| Rat B2 | Uterus Membranes | [3H]Bradykinin | pKi | 10.4 |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Selectivity Profile
Assessing selectivity is paramount in drug development to minimize off-target effects. For B2 receptor antagonists, it is crucial to determine their binding affinity for the B2 receptor versus the bradykinin B1 receptor.
-
FR173657 has been shown to be selective for the B2 receptor, as it did not affect the binding of a B1-selective radioligand ([3H]des-Arg10-kallidin) to IMR90 cells[1].
-
MEN16132 is described as a potent and selective nonpeptide antagonist for the human bradykinin B2 receptor[2].
-
Icatibant (Hoe 140) is also a well-established selective B2 receptor antagonist[3].
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the selectivity of compounds like Ditekiren for the B2 receptor.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki or IC50) of a test compound for the B2 receptor.
Materials:
-
Cell membranes expressing the human B2 receptor (e.g., from CHO-K1 cells)[4].
-
Radioligand: [3H]Bradykinin[4].
-
Test compound (e.g., this compound) at various concentrations.
-
Assay Buffer: 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA[4].
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)[4].
-
Glass fiber filters (e.g., Unifilter-96 GF/C)[4].
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of the test compound.
-
In a 96-well plate, add the cell membranes, the radioligand ([3H]Bradykinin) at a fixed concentration (typically at or below its Kd), and the test compound at varying concentrations.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation)[5].
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known B2 receptor ligand (e.g., unlabeled bradykinin).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to block the intracellular signaling cascade initiated by the activation of the B2 receptor, which is a Gq-coupled receptor that leads to an increase in intracellular calcium.
Objective: To determine the functional antagonist activity of a test compound at the B2 receptor.
Materials:
-
Cells stably expressing the human B2 receptor (e.g., CHO-K1 or HEK-293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
B2 receptor agonist (e.g., Bradykinin).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reading (e.g., FLIPR).
Procedure:
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period (e.g., 1 hour) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compound at various concentrations to the wells and incubate for a predetermined time to allow for receptor binding.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add a fixed concentration of the B2 receptor agonist (e.g., bradykinin at its EC80 concentration) to all wells simultaneously using the instrument's integrated pipettor.
-
Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. The antagonist activity of the test compound is determined by its ability to inhibit the agonist-induced calcium mobilization. The IC50 value (the concentration of the antagonist that produces 50% of the maximal inhibition) can be calculated by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
Visualizations
Signaling Pathway
Caption: Bradykinin B2 Receptor Signaling Pathway.
Experimental Workflow
Caption: Workflow for Assessing Receptor Selectivity.
References
- 1. Characterization of FR173657, a novel nonpeptide B2 antagonist: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MEN16132, a novel potent and selective nonpeptide antagonist for the human bradykinin B2 receptor. In vitro pharmacology and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. giffordbioscience.com [giffordbioscience.com]
Ditekiren Combination Therapy vs. Monotherapy: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ditekiren, a direct renin inhibitor, used in combination therapy versus monotherapy for the management of hypertension. Due to the limited availability of public clinical trial data for this compound, this guide utilizes preclinical data from a this compound-captopril combination study and data from clinical trials of aliskiren, another direct renin inhibitor, as a proxy for this compound monotherapy. This approach allows for a discussion of the potential benefits and drawbacks of each therapeutic strategy.
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System
This compound and its combination partners, such as Angiotensin-Converting Enzyme (ACE) inhibitors, target the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation. This compound directly inhibits renin, the enzyme that catalyzes the first and rate-limiting step of the RAAS cascade, the conversion of angiotensinogen to angiotensin I. This action leads to a reduction in the production of angiotensin II, a potent vasoconstrictor. ACE inhibitors, like captopril, act downstream by preventing the conversion of angiotensin I to angiotensin II. The dual blockade of this pathway at different points is hypothesized to produce a more potent antihypertensive effect.
A Comparative Guide to Renin Inhibitors: Clinical Trial Data on Aliskiren
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the renin inhibitor Aliskiren with other major classes of antihypertensive agents, including Angiotensin II Receptor Blockers (ARBs), Angiotensin-Converting Enzyme (ACE) inhibitors, and diuretics. The information presented is based on data from key clinical trials to support research and development in cardiovascular therapeutics.
Efficacy of Aliskiren in Blood Pressure Reduction
Clinical trials have demonstrated that Aliskiren is effective in lowering blood pressure, with an efficacy comparable to that of other major antihypertensive agents.[1][2] The following tables summarize the mean change in systolic and diastolic blood pressure observed in key clinical studies.
Aliskiren as Monotherapy
| Clinical Trial | Treatment Arms | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) |
| Gradman et al. | Aliskiren 150 mg | 12.5 | 9.3 |
| Aliskiren 300 mg | - | - | |
| Irbesartan 150 mg | 11.4 | 8.9 | |
| Placebo | - | - | |
| Andersen et al. | Aliskiren-based therapy | Sustained reduction over 26 weeks | Sustained reduction over 26 weeks |
| Ramipril-based therapy | Lowered BP | Lowered BP |
Aliskiren in Combination Therapy
Combination therapy with Aliskiren has been shown to provide additional blood pressure-lowering effects.[2]
| Clinical Trial | Treatment Arms | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) |
| Villamil et al. | Aliskiren/HCTZ (75mg/12.5mg to 300mg/25mg) | Superior to both monotherapies (p < 0.05) | Superior to both monotherapies (p < 0.0001) |
| Oparil et al. | Aliskiren 300 mg + Valsartan 320 mg | 12.2 | - |
| Aliskiren 300 mg | 9.0 | - | |
| Valsartan 320 mg | 9.7 | - | |
| Placebo | 4.1 | - | |
| ACTION Study | Aliskiren/HCTZ (300mg/25mg) | 29.6 | 9.3 |
| HCTZ 25 mg | 22.3 | 6.8 |
Safety and Tolerability Profile
Aliskiren is generally well-tolerated, with a safety profile similar to that of a placebo.[1] The following table outlines the incidence of key adverse events in comparative clinical trials.
| Adverse Event | Aliskiren | ARBs | ACE Inhibitors | Diuretics | Placebo |
| Cough | Lower than ACE inhibitors | - | Higher than Aliskiren | - | - |
| Hyperkalemia | Similar to placebo and other agents in monotherapy. Increased risk in combination with ACEi/ARBs in diabetic patients. | - | Increased risk in combination with Aliskiren in diabetic patients. | - | - |
| Hypotension | Similar to placebo. Increased risk in combination with ACEi/ARBs in diabetic patients. | - | Increased risk in combination with Aliskiren in diabetic patients. | - | - |
| Diarrhea | 2.5% (dose-dependent) | - | - | - | - |
| Angioedema | Similar to placebo and other agents | - | - | - | - |
| Renal Impairment | Increased risk in combination with ACEi/ARBs in diabetic patients. | - | Increased risk in combination with Aliskiren in diabetic patients. | - | - |
Experimental Protocols of Key Clinical Trials
ALTITUDE (Aliskiren Trial in Type 2 Diabetes Using Cardio-Renal Endpoints)
-
Objective: To determine if Aliskiren, in addition to conventional therapy (including an ACE inhibitor or ARB), reduces cardiovascular and renal morbidity and mortality in high-risk patients with type 2 diabetes.[3]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[4]
-
Patient Population: Patients with type 2 diabetes and evidence of renal disease (microalbuminuria or reduced glomerular filtration rate) and/or cardiovascular disease.[2][3]
-
Inclusion Criteria: Age ≥35 years with type 2 diabetes and either urinary albumin/creatinine ratio ≥200 mg/g or microalbuminuria with a reduced eGFR (30–60 mL/min/1.73 m2) and established cardiovascular disease.[3]
-
Intervention: Aliskiren 300 mg once daily or placebo, added to an ACE inhibitor or ARB.
-
Primary Endpoint: A composite of cardiovascular death, resuscitated sudden death, non-fatal myocardial infarction, non-fatal stroke, unplanned hospitalization for heart failure, end-stage renal disease, renal death, or doubling of baseline serum creatinine concentration.[3]
-
Results: The trial was terminated prematurely due to a lack of efficacy and an increased incidence of non-fatal stroke, renal complications, hyperkalemia, and hypotension in the Aliskiren group.[4]
AVOID (Aliskiren in the Evaluation of Proteinuria in Diabetes)
-
Objective: To investigate the renoprotective effects of dual RAAS blockade with Aliskiren and losartan combination treatment.[2]
-
Study Design: A multinational, randomized, double-blind, placebo-controlled study.
-
Patient Population: 599 patients with hypertension, type 2 diabetes, and nephropathy.
-
Intervention: Aliskiren (150 mg titrated to 300 mg daily) or placebo, in addition to losartan (100 mg daily) and optimal antihypertensive therapy.
-
Primary Endpoint: Change in the urinary albumin-to-creatinine ratio.
-
Results: The addition of Aliskiren to losartan resulted in a 20% greater reduction in the urinary albumin-to-creatinine ratio compared to placebo, with similar blood pressure reductions in both groups.[2]
ALLAY (Aliskiren in Left Ventricular Hypertrophy)
-
Objective: To compare the effect of Aliskiren, losartan, and their combination on the reduction of left ventricular mass in hypertensive patients with left ventricular hypertrophy.
-
Study Design: A randomized, double-blind, parallel-group trial.
-
Patient Population: 465 patients with hypertension, increased ventricular wall thickness, and a body mass index >25 kg/m2 .
-
Inclusion Criteria: History of or newly diagnosed hypertension (≥140/90 mm Hg) and evidence of LVH by echocardiography.
-
Intervention: Aliskiren 300 mg daily, losartan 100 mg daily, or their combination for 9 months.
-
Primary Endpoint: Change in left ventricular mass index from baseline.
-
Results: Aliskiren was as effective as losartan in promoting LV mass regression. The combination therapy was not significantly different from losartan monotherapy in reducing LV mass.
Signaling Pathway and Experimental Workflow
The diagram below illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the points of intervention for various antihypertensive drug classes.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.
References
- 1. A Clinical Study to Compare Long-term Efficacy and Safety of an Aliskiren Based Regimen to a Hydrochlorothiazide Based Treatment Regimen With Optional Addition of Amlodipine | MedPath [trial.medpath.com]
- 2. Aliskiren: review of efficacy and safety data with focus on past and recent clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the direct Renin inhibitor aliskiren, the Angiotensin receptor blocker losartan, or both on left ventricular mass in patients with hypertension and left ventricular hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aliskiren in Left Ventricular Hypertrophy - American College of Cardiology [acc.org]
A Comparative Analysis of the Side Effect Profiles of Renin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Direct renin inhibitors represent a distinct class of agents targeting the renin-angiotensin-aldosterone system (RAAS) at its initial, rate-limiting step. While aliskiren is the only member of this class to have received widespread clinical approval, earlier compounds such as remikiren and zankiren have also been evaluated in clinical trials. This guide provides a comparative overview of the side effect profiles of these agents, with a primary focus on aliskiren due to the extensive availability of clinical trial data. The information presented herein is intended to support research and development efforts in the field of cardiovascular therapeutics.
Executive Summary
Aliskiren, the most studied direct renin inhibitor, generally exhibits a side effect profile comparable to that of placebo and other RAAS inhibitors, such as angiotensin-converting enzyme (ACE) inhibitors and angiotensin receptor blockers (ARBs).[1] The most frequently reported adverse events include diarrhea, headache, and dizziness.[2] A key differentiator from ACE inhibitors is a significantly lower incidence of cough. The primary safety concerns associated with renin inhibitors, consistent with other RAAS-targeting drugs, are hyperkalemia, hypotension, and a rare risk of angioedema.[1][2]
Data on the side effect profiles of the earlier renin inhibitors, remikiren and zankiren, are considerably more limited as their development did not progress to large-scale clinical trials. The available information suggests they were generally well-tolerated in smaller, short-term studies, with some reports of gastrointestinal side effects at higher doses.
Quantitative Comparison of Side Effect Profiles
The following tables summarize the incidence of key adverse events associated with renin inhibitors and their comparators, primarily drawn from large-scale clinical trials and meta-analyses of aliskiren.
Table 1: Incidence of Common Adverse Events with Aliskiren vs. Placebo (Short-Term Studies)
| Adverse Event | Aliskiren (150-300 mg) (%) | Placebo (%) |
| Overall Adverse Events | 31.6 - 33.6 | 36.8 |
| Diarrhea | 1.1 - 2.5 | 1.2 |
| Headache | 2.4 - 6.2 | 5.3 |
| Dizziness | ~2.9 | Not specified |
Source: Pooled data from 12 randomized controlled trials.[1]
Table 2: Comparative Incidence of Key Adverse Events: Aliskiren vs. Other RAAS Inhibitors (Long-Term Studies)
| Adverse Event | Aliskiren (150-300 mg) (%) | ACE Inhibitors (%) | ARBs (%) |
| Overall Adverse Events | 33.7 - 43.2 | 60.1 | 53.9 |
| Cough | 3.7 | 12.0 | Not specified |
| Hyperkalemia | Similar to comparators | Similar to aliskiren | Similar to aliskiren |
| Hypotension | 7.6 | Not specified | Not specified |
| Angioedema | 0.4 | Higher than aliskiren | Lower than ACEi |
Source: Pooled data from long-term active-controlled studies.[1][2]
Remikiren and Zankiren:
Experimental Protocols for Side Effect Assessment
The assessment of side effects in clinical trials of renin inhibitors follows standardized procedures to ensure patient safety and data integrity. Below are generalized methodologies for monitoring key adverse events.
Hyperkalemia Monitoring
-
Baseline Assessment: Serum potassium levels are measured at screening and baseline visits to establish a reference point.
-
Routine Monitoring: Serum potassium is monitored at regular intervals throughout the trial, typically at each study visit. The frequency of monitoring is often increased in patients with risk factors such as pre-existing renal impairment or diabetes, and in those receiving concomitant medications known to affect potassium levels.
-
Actionable Thresholds: Clinical trial protocols define specific potassium levels that trigger actions, such as more frequent monitoring, dose reduction or discontinuation of the study drug, and initiation of potassium-lowering treatment. For instance, a serum potassium level exceeding 5.5 mmol/L often necessitates intervention.
Hypotension Assessment
-
Blood Pressure Monitoring: Seated and standing blood pressure are measured at each study visit.
-
Symptomatic Reporting: Patients are instructed to report any symptoms of hypotension, such as dizziness, lightheadedness, or syncope.
-
Orthostatic Hypotension Evaluation: Orthostatic vital signs (blood pressure and heart rate measurements in the supine and standing positions) are systematically recorded to detect postural drops in blood pressure.
-
Dose Titration Protocols: Trials often include specific guidelines for dose titration, with provisions for dose reduction or temporary discontinuation of the study drug if significant hypotension occurs.
Angioedema Assessment
-
Patient Education: Patients are educated about the signs and symptoms of angioedema (e.g., swelling of the face, lips, tongue, or throat) and instructed to seek immediate medical attention if they occur.
-
Adverse Event Reporting: Investigators are trained to specifically query for and document any potential cases of angioedema.
-
Standardized Case Definitions: Clinical trials utilize standardized definitions for angioedema to ensure consistent reporting and adjudication of events.
-
Emergency Protocols: Study sites have protocols in place for the emergency management of angioedema, including the administration of antihistamines, corticosteroids, and epinephrine if necessary.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of renin inhibitors and a typical workflow for assessing adverse events in a clinical trial.
References
- 1. Safety and Tolerability of the Direct Renin Inhibitor Aliskiren: A Pooled Analysis of Clinical Experience in More Than 12,000 Patients With Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aliskiren: review of efficacy and safety data with focus on past and recent clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Ditekiren's Impact on Angiotensin II: A Comparative Analysis with Other Renin-Angiotensin System Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Ditekiren's mechanism and effect on Angiotensin II levels against other established renin-angiotensin system (RAS) inhibitors, supported by experimental data and protocols.
This compound, a potent and specific inhibitor of the enzyme renin, represents a targeted approach to modulating the renin-angiotensin system (RAS), a critical pathway in the regulation of blood pressure and cardiovascular function. By directly inhibiting renin, this compound blocks the initial and rate-limiting step in the RAS cascade, the conversion of angiotensinogen to angiotensin I. This action ultimately leads to a reduction in the formation of the potent vasoconstrictor, angiotensin II. This guide provides a comparative analysis of this compound's effect on angiotensin II levels, contextualized with the performance of other major classes of RAS inhibitors: Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs).
Quantitative Comparison of RAS Inhibitor Effects on Angiotensin II Levels
| Drug Class | Example Drug | Mechanism of Action | Effect on Plasma Angiotensin II Levels | Reference |
| Direct Renin Inhibitor | Aliskiren (as a proxy for this compound) | Directly inhibits the enzymatic activity of renin, preventing the conversion of angiotensinogen to angiotensin I. | Decreases plasma Ang II levels. A study in healthy volunteers showed a dose-dependent reduction, with the highest dose (640 mg) leading to a maximal decrease of 89% on day 1 and 75% on day 8 compared to placebo. | [1] |
| ACE Inhibitor | Captopril | Inhibits the angiotensin-converting enzyme (ACE), thereby blocking the conversion of angiotensin I to angiotensin II. | Variable . One study in spontaneously hypertensive rats showed that captopril reduced the elevated plasma Ang II concentrations. However, another study in essential hypertensive patients found no significant change in plasma Ang II levels after acute or chronic therapy. | [2] |
| Angiotensin II Receptor Blocker (ARB) | Losartan | Selectively blocks the angiotensin II type 1 (AT1) receptor, preventing angiotensin II from exerting its vasoconstrictive and aldosterone-secreting effects. | Increases plasma Ang II levels due to the blockade of the negative feedback loop on renin release. One study in healthy volunteers reported an increase in plasma Ang II from a baseline of 4.3 ± 1.7 pg/mL to 72.4 ± 33.3 pg/mL after the first 100 mg dose. | [3] |
Experimental Protocols for Angiotensin II Measurement
Accurate quantification of angiotensin II levels is crucial for evaluating the efficacy of RAS inhibitors. The two most common methods employed in the cited studies are the Radioimmunoassay (RIA) and the Enzyme-Linked Immunosorbent Assay (ELISA).
Radioimmunoassay (RIA) Protocol for Angiotensin II
This protocol outlines the general steps for a competitive radioimmunoassay to measure plasma angiotensin II concentration.
1. Sample Collection and Preparation:
-
Blood samples are collected in chilled tubes containing a cocktail of enzyme inhibitors (e.g., EDTA, pepstatin, and aprotinin) to prevent the degradation of angiotensin II.
-
Plasma is separated by centrifugation at 4°C.
-
Angiotensin II is extracted from the plasma using a solid-phase extraction method, typically with C18 Sep-Pak cartridges, to remove interfering substances.
-
The extracted sample is then dried and reconstituted in assay buffer.
2. Assay Procedure:
-
A known amount of radiolabeled angiotensin II (e.g., ¹²⁵I-Ang II) is mixed with a specific anti-angiotensin II antibody and the prepared sample or a standard of known angiotensin II concentration.
-
The mixture is incubated to allow for competitive binding of the labeled and unlabeled angiotensin II to the antibody.
-
The antibody-bound angiotensin II is separated from the free angiotensin II, often by precipitation with a second antibody or by using antibody-coated tubes.
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
A standard curve is generated by plotting the radioactivity of the standards against their known concentrations. The concentration of angiotensin II in the samples is then determined by interpolating their radioactivity values on the standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Angiotensin II
This protocol describes a typical competitive ELISA for the quantification of angiotensin II.
1. Plate Preparation:
-
A microplate is pre-coated with a capture antibody specific for angiotensin II.
2. Competitive Binding:
-
A fixed amount of biotinylated angiotensin II is added to the wells along with the standards or prepared samples.
-
The plate is incubated, during which the biotinylated angiotensin II and the angiotensin II in the sample/standard compete for binding to the capture antibody.
3. Detection:
-
The plate is washed to remove unbound substances.
-
Streptavidin conjugated to horseradish peroxidase (HRP) is added to each well, which binds to the biotinylated angiotensin II that is bound to the capture antibody.
-
After another wash step, a substrate solution (e.g., TMB) is added, which is converted by the HRP into a colored product.
4. Measurement and Analysis:
-
The reaction is stopped by the addition of an acid, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
The intensity of the color is inversely proportional to the concentration of angiotensin II in the sample. A standard curve is constructed, and the sample concentrations are calculated from this curve.
Visualizing the Renin-Angiotensin System and Drug Intervention Points
The following diagrams, generated using Graphviz, illustrate the renin-angiotensin system and the specific points of intervention for this compound and other RAS inhibitors.
Caption: The Renin-Angiotensin System (RAS) signaling cascade.
Caption: Points of intervention for different classes of RAS inhibitors.
References
Safety Operating Guide
Personal protective equipment for handling Ditekiren
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ditekiren. The following procedures are designed to ensure the safe handling, use, and disposal of this potent renin inhibitor.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive approach to personal protection is mandatory to prevent accidental exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Safety glasses with side shields or chemical splash goggles | Double-gloving with nitrile or latex gloves | Fully-buttoned lab coat | N95 or higher-rated respirator |
| Solution Preparation and Handling | Chemical splash goggles | Nitrile or latex gloves | Fully-buttoned lab coat | Not generally required if handled in a certified chemical fume hood |
| Waste Disposal | Safety glasses with side shields | Nitrile or latex gloves | Lab coat | Not generally required |
It is imperative to consult your institution's specific safety guidelines and the full Safety Data Sheet (SDS) for any additional requirements.
Operational Plan: Safe Handling and Experimental Protocol
Adherence to a strict operational plan is critical to minimize exposure risk and ensure experimental integrity.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol outlines the standard procedure for safely preparing a stock solution from powdered this compound.
Materials:
-
This compound powder
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate solvent (e.g., DMSO)
-
Volumetric flask
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Preparation: Don all required PPE as specified in the table above for "Weighing and Aliquoting." Ensure the analytical balance is clean and calibrated.
-
Weighing:
-
Tare the analytical balance with a clean weighing boat.
-
Carefully weigh the desired amount of this compound powder using a clean spatula.
-
Record the exact weight.
-
-
Solubilization:
-
Transfer the weighed this compound powder to the appropriate size volumetric flask.
-
Add a small amount of the chosen solvent to the flask to dissolve the powder.
-
Gently swirl the flask or use a vortex mixer or sonicator to ensure complete dissolution.
-
-
Final Dilution:
-
Once the this compound is fully dissolved, add the solvent to the volumetric flask up to the calibration mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
-
Labeling and Storage:
-
Clearly label the flask with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution under the recommended conditions, typically at -20°C or -80°C, to maintain stability.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
All disposable materials that have come into contact with this compound powder, such as weighing paper, gloves, and pipette tips, should be collected in a dedicated, sealed waste bag.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated hazardous waste container.
-
Organic solvent solutions should be collected in a separate, appropriately labeled hazardous waste container.
-
-
Disposal Method:
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
